Stigmast-5-en-3-ol
Description
Properties
CAS No. |
5779-62-4 |
|---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
KZJWDPNRJALLNS-BWRKXDIJSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
melting_point |
140 °C |
physical_description |
Solid |
solubility |
10 mg/mL |
Synonyms |
24-ethylcholest-5-en-3 beta-ol 24-ethylcholesterol 3beta-sitosterol 3beta-stigmast-5-en-3-ol beta-sitosterol clionasterol gamma-sitosterol Harzol sitosterol sitosterol, (3beta)-isomer sitosterol, (3beta,24xi)-isomer sitosterol, 26-(14)C-labeled stigmast-5-en-3-ol, (3beta,24S)- |
Origin of Product |
United States |
Foundational & Exploratory
β-Sitosterol biosynthetic pathway in plants
An In-depth Technical Guide to the β-Sitosterol Biosynthetic Pathway in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytosterols are a diverse group of steroid alcohols naturally occurring in plants, where they are crucial components of cell membranes, influencing fluidity, permeability, and the function of membrane-bound proteins.[1][2] Among the most abundant phytosterols are β-sitosterol, campesterol, and stigmasterol.[2][3] β-sitosterol, in particular, has garnered significant attention for its pharmacological properties. Its biosynthesis is a complex, multi-step process originating from acetyl-CoA, primarily localized in the endoplasmic reticulum.[3] This technical guide provides a detailed overview of the core biosynthetic pathway leading to β-sitosterol, including key enzymes, intermediates, quantitative data, and detailed experimental protocols for its study.
Core Biosynthetic Pathway
The synthesis of β-sitosterol begins with the well-conserved mevalonate (MVA) pathway, which produces the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4] These units are sequentially condensed to form the 30-carbon acyclic triterpene, squalene. From squalene, the pathway becomes specific to sterol synthesis.
-
Squalene Epoxidation: Squalene is oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene.[5]
-
Cyclization: In plants, 2,3-oxidosqualene undergoes a crucial cyclization reaction catalyzed by Cycloartenol Synthase (CAS) to form cycloartenol.[4][5][6] This is a key divergence from animal and fungal pathways, which use lanosterol synthase to produce lanosterol.[5]
-
Cyclopropane Ring Opening: The cyclopropane ring of cycloartenol is opened by Cyclopropyl Sterol Isomerase (CPI) to yield cycloeucalenol.[5][6]
-
First C-24 Methylation: The first methyl group is added to the side chain at the C-24 position by Sterol C-24 Methyltransferase 1 (SMT1) , using S-adenosyl-L-methionine (SAM) as the methyl donor.[5][6][7] This step is critical for the diversification of plant sterols.[5]
-
C-4 Demethylation (First Removal): The first of two methyl groups at the C-4 position is removed. This is a three-step process involving a C-4 sterol methyl oxidase (SMO1), a 3β-hydroxysteroid dehydrogenase/decarboxylase (3βHSD/D), and a 3-ketosteroid reductase (3KSR).[5][8][9]
-
Series of Modifications: The pathway then proceeds through a series of enzymatic modifications including demethylation at C-14 by CYP51, reduction of the C-14 double bond, and isomerization of the C-8 double bond to C-7.[5][6] This leads to the intermediate episterol.
-
Branch Point: From episterol, the pathway can branch. One branch leads to the formation of campesterol.[1]
-
Second C-24 Methylation: For the synthesis of β-sitosterol, a second methylation occurs at the C-24 position, catalyzed by Sterol C-24 Methyltransferase 2 (SMT2) .[2][10] This converts intermediates toward the 24-ethylsterol branch.
-
Final Steps to β-Sitosterol: A final series of reactions, including desaturation at C-5 by Sterol C-5 Desaturase and reduction of the C-24(28) double bond by Sterol C-24 Reductase (like DWF1) , leads to the formation of β-sitosterol.[1]
Pathway Visualization
Caption: Overview of the β-sitosterol biosynthetic pathway in plants.
Quantitative Data
While detailed kinetic parameters for every enzyme in the pathway are extensive and vary by species, the relative abundance of the final sterol products provides quantitative insight into pathway flux. The regulation of SMT enzymes is a key determinant of the final sterol composition.[2]
Table 1: Relative Composition of Major Phytosterols in Various Plant Sources
| Plant Source | β-Sitosterol (%) | Campesterol (%) | Stigmasterol (%) | Reference |
| Soybean Oil | 50-56 | 19-25 | 16-20 | AOCS |
| Corn Oil | 58-65 | 20-28 | 5-8 | AOCS |
| Canola Oil | 45-55 | 28-38 | <2 | AOCS |
| Arabidopsis thaliana (leaf) | ~60 | ~30 | ~5 | [2] |
| Tobacco (leaf) | ~70 | ~10 | ~15 | [7] |
Note: Values are approximate and can vary based on plant variety, growing conditions, and tissue type.
Key Enzymes in the Pathway
-
Cycloartenol Synthase (CAS): This enzyme catalyzes the first committed step in phytosterol synthesis in plants, cyclizing 2,3-oxidosqualene to cycloartenol.[5][11] Its activity dictates the entry of carbon into the sterol pathway.
-
Sterol Methyltransferase (SMT): SMTs are critical for the alkylation of the sterol side chain, a defining feature of phytosterols.[5]
-
SMT1: Catalyzes the first methylation, converting cycloartenol to 24-methylene cycloartenol.[5][7]
-
SMT2/SMT3: Responsible for the second methylation step, which directs the pathway toward 24-ethyl sterols like β-sitosterol.[2] The regulation of SMT1 and SMT2 activities determines the ratio of campesterol to β-sitosterol.[2]
-
-
Sterol C-4 Demethylation Complex (SC4DM): This complex removes the two methyl groups at the C-4 position. In plants, this process is interrupted by other reactions and involves two distinct C-4 methyl oxidases (SMO1 and SMO2) for each methyl group removal.[5][8][9]
-
C-5 Sterol Desaturase (C5-SD): This enzyme introduces a double bond at the C-5 position in the sterol B-ring, a critical step for producing the most common plant sterols.[12] In Arabidopsis, this enzyme is also known as DWARF7.[1]
-
Sterol C-24 Reductase: This enzyme, also known as DWARF1/DIMINUTO, catalyzes the reduction of the double bond in the sterol side chain, a late step in the formation of both campesterol and β-sitosterol.[1][3]
Experimental Protocols
Total Sterol Extraction and Analysis from Plant Tissue
This protocol describes a general method for extracting and quantifying total free sterols.
Caption: General workflow for plant sterol extraction and analysis.
Methodology:
-
Sample Preparation: Harvest and flash-freeze ~100 mg of fresh plant tissue in liquid nitrogen. Grind to a fine powder using a mortar and pestle.
-
Lipid Extraction: Transfer the powder to a glass tube. Add 6 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.[13] Add an internal standard (e.g., cholestane or deuterated cholesterol) for quantification. Centrifuge to pellet debris and collect the supernatant.[13]
-
Phase Separation: Add 2 mL of chloroform and 2 mL of water (or PBS) to the supernatant, vortex, and centrifuge to separate the phases.[13] Carefully collect the lower organic phase.
-
Saponification: Dry the organic phase under a stream of nitrogen. To hydrolyze conjugated sterols, add 1 mL of 6% (w/v) KOH in methanol and incubate at 90°C for 1 hour.[14][15]
-
Extraction of Unsaponifiables: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the free sterols. Repeat the hexane extraction twice.
-
Derivatization: Combine the hexane fractions and dry under nitrogen. Add 100 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat at 60-80°C for 30 minutes to convert sterols to their trimethylsilyl (TMS) ethers.[14][16]
-
GC-MS Analysis: Evaporate the silylating agent and redissolve the sample in hexane. Inject an aliquot into a gas chromatograph coupled with a mass spectrometer (GC-MS).[14]
-
Column: Typically a non-polar column like DB-5MS or HP-5MS is used.[14][16]
-
Temperature Program: An example program starts at 150°C, ramps to 280°C at 10°C/min, and holds for 10-15 minutes.[14]
-
Identification: Sterols are identified by comparing their retention times and mass fragmentation patterns to authentic standards.[17]
-
In Vitro Cycloartenol Synthase (CAS) Activity Assay
This protocol is for confirming the function of a candidate CAS gene via heterologous expression in yeast.
Methodology:
-
Yeast Strain: Use a yeast (e.g., Saccharomyces cerevisiae) mutant strain deficient in its native lanosterol synthase (e.g., erg7 knockout), making it unable to produce sterols and dependent on exogenous sterols for growth.[18]
-
Heterologous Expression: Clone the candidate plant CAS cDNA into a yeast expression vector (e.g., pYES2). Transform the erg7 yeast mutant with the construct or an empty vector control.[17][19]
-
Culture and Induction: Grow the transformed yeast in appropriate selection media supplemented with ergosterol. Once the culture reaches the mid-log phase, switch to an induction medium (e.g., containing galactose for a GAL1 promoter) to induce the expression of the plant CAS gene.[17][19]
-
Microsome Preparation (Optional but recommended): For a more defined assay, prepare microsomes from the induced yeast cells. This involves cell lysis followed by differential centrifugation to pellet the microsomal fraction, which contains the ER-localized CAS enzyme.
-
Enzyme Assay:
-
Incubate the whole cells or prepared microsomes with the substrate, 2,3-oxidosqualene. The reaction buffer typically contains a phosphate or Tris buffer (pH 7.4) and may include detergents like Triton X-100 to aid substrate solubility.[19]
-
Incubate at a suitable temperature (e.g., 30°C) for 1-2 hours.
-
Include negative controls: yeast with an empty vector and a boiled enzyme control.[19]
-
-
Product Extraction and Analysis: Stop the reaction and perform a lipid extraction and saponification as described in Protocol 1.
-
Analysis: Analyze the extract using GC-MS. The presence of a peak with the characteristic retention time and mass spectrum of cycloartenol in the sample from the CAS-expressing yeast (and its absence in controls) confirms enzyme activity.[17][19]
In Vitro Sterol C-22 Desaturase Assay
This assay measures the conversion of β-sitosterol to stigmasterol.
Methodology:
-
Enzyme Source: Prepare microsomes from plant tissue known to express the C-22 desaturase (CYP710A family) or from a heterologous expression system (e.g., yeast, insect cells).
-
Assay Mixture: Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 50-100 µg).
-
The substrate, β-sitosterol, solubilized with a detergent like Tween 80.
-
A buffer system (e.g., potassium phosphate, pH 7.2).
-
Required cofactors: NADPH is essential as this is a cytochrome P450-dependent enzyme.[20]
-
-
Reaction: Initiate the reaction by adding NADPH and incubate at 30°C for 1-3 hours. Stop the reaction by adding a strong base (e.g., KOH in methanol) for subsequent saponification.
-
Extraction and Analysis: Perform lipid extraction, derivatization, and GC-MS analysis as detailed in Protocol 1.
-
Quantification: Determine the amount of stigmasterol produced relative to the remaining β-sitosterol. The activity is often expressed as the ratio of product to the sum of product and substrate (stigmasterol / (β-sitosterol + stigmasterol)).[21]
Logical Relationships in Phytosterol Synthesis
The final composition of phytosterols is determined by the competitive flux through branching pathways. The ratio of 24-methyl sterols (like campesterol) to 24-ethyl sterols (like β-sitosterol) is a key metabolic outcome controlled by the relative activities of specific enzymes acting on common intermediates.
Caption: Control logic for 24-methyl vs. 24-ethyl sterol synthesis.
References
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. biorxiv.org [biorxiv.org]
- 3. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. β-Sitosterol - Wikipedia [en.wikipedia.org]
- 7. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Dissecting the sterol C-4 demethylation process in higher plants. From structures and genes to catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Control of β-sitosterol biosynthesis under light and watering in desert plant Calotropis procera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cycloartenol synthase - Wikipedia [en.wikipedia.org]
- 12. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Quantification of sterol lipids in plants by quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aocs.org [aocs.org]
- 16. scribd.com [scribd.com]
- 17. mdpi.com [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel Tetrahymena thermophila sterol C-22 desaturase belongs to the fatty acid hydroxylase/desaturase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phytosterols and Their Classification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phytosterols
Phytosterols are a group of naturally occurring steroidal alcohols found in plants.[1] Structurally similar to cholesterol, the primary sterol in animals, they are essential components of plant cell membranes, where they play a crucial role in regulating membrane fluidity and permeability.[2][3] This function is analogous to that of cholesterol in mammalian cell membranes.[2] Over 250 different phytosterols and related compounds have been identified, highlighting their diversity in the plant kingdom.[2] Beyond their structural role in plants, phytosterols have garnered significant attention from the scientific community for their impact on human health, particularly their cholesterol-lowering effects.[4][5] They are found in all plant-based foods, with the highest concentrations occurring in vegetable oils, nuts, seeds, and grains.[6]
The core structure of a phytosterol consists of a rigid tetracyclic steroid nucleus and a flexible aliphatic side chain.[7] Variations in this side chain, particularly at the C-24 position, and the saturation of the steroid rings give rise to the wide array of phytosterols found in nature.[8]
Classification of Phytosterols
Phytosterols can be broadly classified based on two key structural features: the saturation of the steroid ring system and the number of methyl groups at the C-4 position.
Classification Based on Ring Saturation
The primary classification of phytosterols divides them into two main groups: sterols and stanols .[4]
-
Sterols : These compounds possess a double bond in the steroid ring, typically between carbons 5 and 6 (Δ5).[4][9] The most abundant sterols in the human diet are β-sitosterol, campesterol, and stigmasterol.[4]
-
Stanols : These are the saturated counterparts of sterols, lacking the double bond in the steroid ring.[2][9] Sitostanol and campestanol are the most common stanols, and they account for a smaller portion of total dietary phytosterols, approximately 5-10%.[2][4]
The structural difference between sterols and stanols is a critical determinant of their biological activity.
Classification Based on C-4 Methylation
A more detailed classification is based on the number of methyl groups attached to the C-4 position of the steroid nucleus:[2]
-
4,4-Dimethylphytosterols : These have two methyl groups at the C-4 position.
-
4α-Monomethylphytosterols : These possess a single methyl group at the C-4 position.
-
4-Desmethylphytosterols : These lack methyl groups at the C-4 position and represent the most common type of phytosterols, including the well-known β-sitosterol, campesterol, and stigmasterol.[2]
The following diagram illustrates the hierarchical classification of phytosterols.
Common Phytosterols and Their Structures
The most prevalent phytosterols in the diet include β-sitosterol, campesterol, and stigmasterol. Their structures are very similar, differing only in the substitution on the C-24 of the side chain.
-
β-Sitosterol : Contains an ethyl group at the C-24 position.
-
Campesterol : Has a methyl group at the C-24 position.
-
Stigmasterol : Possesses a double bond at C-22 and a methyl group at C-24.[8]
The structural distinctions between these common phytosterols are visualized in the diagram below.
Quantitative Data of Phytosterols in Foods
The concentration of phytosterols varies significantly across different plant-based foods. Vegetable oils, nuts, and seeds are particularly rich sources. The following tables summarize the phytosterol content in various food categories.
Table 1: Phytosterol Content in Vegetable Oils (mg/100g)
| Oil Type | Total Phytosterols (mg/100g) | Reference |
| Corn Oil | 990.94 - 10,000 | [4][10] |
| Rice Bran Oil | 1891.82 - 3200 | [4][10] |
| Rapeseed (Canola) Oil | 70 - 1100 | [4] |
| Wheat Germ Oil | up to 3200 | [4] |
| Soybean Oil | 221-328 | [11] |
| Sunflower Oil | 263-376 | [11] |
| Olive Oil | 144-193 | [11] |
| Palm Oil | 60-78 | [11] |
Table 2: Phytosterol Content in Nuts and Seeds (mg/100g)
| Nut/Seed Type | Total Phytosterols (mg/100g) | Reference |
| Sesame Seeds | 714 | [9] |
| Pistachios | 271.9 | [12] |
| Flaxseed | 210 | [13] |
| Wheat Germ | 197 | [13] |
| Almonds | 161 | [13] |
| Pecans | 150 | [13] |
| Walnuts | 143 | [13] |
| Cashews | 120 | [13] |
| Brazil Nuts | 71.7 | [12] |
Table 3: Phytosterol Content in Other Food Groups (mg/100g)
| Food Group | Food Item | Total Phytosterols (mg/100g) | Reference |
| Cereals | Corn | 65-120 | [4] |
| Rye | 70-110 | [4] | |
| Wheat | 35-80 | [4] | |
| Vegetables | Broccoli | 39 | [11] |
| Brussels Sprouts | 37 | [13] | |
| Cauliflower | 18-40 | [11] | |
| Fruits | Avocado | 75 | [11] |
| Orange | 24 | [11] | |
| Banana | 12-16 | [11] |
Experimental Protocols for Phytosterol Analysis
The accurate quantification of phytosterols in various matrices requires a multi-step analytical approach, typically involving extraction, saponification, derivatization, and chromatographic analysis.
Protocol 1: Extraction and Saponification for GC-MS Analysis
This protocol is a generalized procedure for the extraction and preparation of phytosterols from a lipid-rich matrix (e.g., vegetable oil) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Saponification:
-
Weigh approximately 20 mg of the oil sample into a screw-capped test tube.[8]
-
Add 1.8 mL of ethanol and 0.2 mL of 50% (w/w) aqueous potassium hydroxide (KOH).[8]
-
Seal the tube and heat at 80°C for 1 hour to saponify the lipids and liberate the phytosterols.[8]
2. Extraction of Unsaponifiables:
-
Cool the sample to room temperature.
-
Add 0.5 mL of water and 2 mL of n-hexane to the tube.
-
Vortex vigorously to extract the unsaponifiable matter (containing phytosterols) into the n-hexane layer.
-
Repeat the extraction with n-hexane two more times to ensure complete recovery.
-
Pool the n-hexane extracts.
3. Derivatization:
-
Evaporate the pooled n-hexane extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 25 µL of pyridine.[8]
-
Seal the vial and heat at 60°C for 30-60 minutes to convert the phytosterols to their more volatile trimethylsilyl (TMS) ethers.[8][14]
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., n-hexane) for GC-MS analysis.[8]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This section outlines typical parameters for the analysis of derivatized phytosterols.
-
Gas Chromatograph (GC) System:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode with an injector temperature of 250-300°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 320°C at a rate of 10°C/minute.
-
Final hold: 4 minutes at 320°C.[11]
-
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[15]
-
-
Mass Spectrometer (MS) System:
The following diagram provides a workflow for the experimental analysis of phytosterols.
Signaling Pathways Influenced by Phytosterols
Phytosterols, particularly β-sitosterol, have been shown to influence several intracellular signaling pathways, which may underlie their observed biological effects, including anti-cancer and anti-inflammatory properties.
Sphingomyelin Cycle and Apoptosis
β-sitosterol can activate the sphingomyelin cycle, a critical pathway in the regulation of cell growth, differentiation, and apoptosis.[3] By integrating into the cell membrane, β-sitosterol can alter membrane fluidity and the activity of membrane-bound enzymes. This can lead to the activation of sphingomyelinase, which hydrolyzes sphingomyelin to produce ceramide.[16] Ceramide acts as a second messenger that can initiate a signaling cascade leading to apoptosis (programmed cell death).[3][16]
The diagram below illustrates the proposed mechanism of β-sitosterol-induced apoptosis via the sphingomyelin cycle.
PI3K/Akt and ERK Signaling Pathways
β-sitosterol has also been demonstrated to modulate the PI3K/Akt and ERK signaling pathways, which are central to cell survival and proliferation. In some cancer cell lines, β-sitosterol has been shown to inhibit the PI3K/Akt pathway, a key pro-survival pathway.[15][17] By downregulating Akt, β-sitosterol can promote apoptosis.[17] Concurrently, it can activate the ERK pathway, which, depending on the cellular context, can also lead to apoptosis.[17]
The following diagram outlines the influence of β-sitosterol on these interconnected pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. beta-Sitosterol activates the sphingomyelin cycle and induces apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. The role of phytosterols in plant adaptation to temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Sterol Clustering Correlates with Membrane Microdomains as Revealed by Optical and Computational Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytosterols in nuts [nutsforlife.com.au]
- 10. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. article.imrpress.com [article.imrpress.com]
- 13. Foods High in Phytosterols May Help Lower Cholesterol [verywellhealth.com]
- 14. researchgate.net [researchgate.net]
- 15. Network pharmacology analysis, molecular docking integrated experimental verification reveal β-sitosterol as the active anti-NSCLC ingredient of Polygonatum cyrtonema Hua by suppression of PI3K/Akt/HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isolation and Purification of β-Sitosterol via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: β-Sitosterol is a ubiquitous phytosterol found in plants and possesses a wide range of documented biological activities, including cholesterol-lowering, anti-inflammatory, and anti-cancer properties.[1][2] For research and pharmaceutical applications, obtaining high-purity β-Sitosterol is crucial. Column chromatography is a fundamental and widely used technique for the preparative-scale purification of β-Sitosterol from complex plant extracts.[3][4] This document provides detailed protocols for the isolation and purification of β-Sitosterol using column chromatography, along with methods for purity assessment.
I. Pre-Purification: Extraction of β-Sitosterol from Plant Material
Prior to chromatographic purification, β-Sitosterol must be extracted from the source material. The choice of extraction method depends on the plant matrix and desired scale.
A. Protocol: Solvent Extraction (Maceration or Soxhlet)
This is a common and straightforward method for extracting phytosterols.
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, roots, seeds) in the shade, then grind it into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, chloroform, or n-hexane) at room temperature with occasional agitation for 24-72 hours.[1]
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble in a Soxhlet apparatus and extract with a suitable solvent (e.g., petroleum ether) for several hours.[5]
-
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
B. Protocol: Saponification for Extracts Rich in Esterified Sterols
In many plant oils, β-Sitosterol exists in an esterified form. Saponification is necessary to hydrolyze these esters and liberate the free sterol.
-
Saponification: Reflux the crude plant oil or extract with an alcoholic solution of potassium hydroxide (e.g., 3.6 N KOH in ethanol).[1]
-
Extraction of Unsaponifiable Matter: After cooling, partition the mixture with a non-polar solvent like n-hexane or diethyl ether to extract the unsaponifiable matter, which contains the free phytosterols.[1][6]
-
Washing and Drying: Wash the organic layer with water to remove residual alkali. Dry the organic layer over anhydrous sodium sulfate and concentrate it using a rotary evaporator to yield the crude phytosterol mixture.
II. Purification via Column Chromatography
This is the primary step for isolating β-Sitosterol from the crude extract. The principle is based on the differential adsorption of components in the mixture to the stationary phase.[4] More polar compounds adsorb more strongly to the polar stationary phase (like silica gel) and thus elute later, while less polar compounds elute earlier.[4]
Experimental Protocol: Silica Gel Column Chromatography
-
Materials and Reagents:
-
Glass chromatography column
-
Eluting solvents (e.g., n-hexane, ethyl acetate, chloroform, methanol - all HPLC or analytical grade)
-
Crude plant extract
-
Collection tubes or flasks
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
TLC plates (silica gel 60 F254) and developing chamber
-
Visualizing agent for TLC (e.g., 50% sulfuric acid spray followed by heating, or an iodine chamber)[5]
-
-
Preparation of the Column (Wet Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% n-hexane).[4] The ratio of adsorbent to crude extract is typically between 20:1 and 50:1 by weight.[4][7]
-
Pour the slurry into the column. Allow the silica gel to settle evenly, tapping the column gently to dislodge any air bubbles.[4]
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel packing.
-
Add another thin layer of sand on top of the settled silica gel bed to protect it during sample and solvent addition.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., chloroform or the initial eluting solvent).[7]
-
Alternatively, for less soluble extracts, use the dry loading method: adsorb the extract onto a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and then carefully add this powder to the top of the column.
-
Carefully add the sample solution to the top of the column using a pipette. Allow the sample to adsorb completely into the silica bed.
-
-
Elution and Fraction Collection:
-
Begin the elution process by carefully adding the mobile phase to the column.
-
Start with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution. A common gradient is a step-wise increase of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 85:15 v/v).[9] An isocratic elution with a single solvent system like hexane/ethyl acetate (6:1 v/v) can also be used.[8]
-
Collect the eluate in fractions of a fixed volume (e.g., 10-20 mL) in separate test tubes or flasks.
-
-
Monitoring the Separation by Thin-Layer Chromatography (TLC):
-
Spot a small amount from every few fractions onto a TLC plate, alongside the initial crude extract and a β-Sitosterol standard if available.
-
Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:water 60:25:15 or a hexane:ethyl acetate mixture).[5]
-
Visualize the spots. β-Sitosterol will appear as a spot with a specific retention factor (Rf) value (e.g., reported Rf of 0.83-0.86).[5]
-
Combine the fractions that show a pure spot corresponding to β-Sitosterol.
-
-
Isolation of Pure Compound:
III. Data Presentation: Chromatographic Conditions and Results
The following table summarizes quantitative data from various studies on the purification of β-Sitosterol.
| Parameter | Method | Details | Purity | Yield | Reference |
| Stationary Phase | Column Chromatography | Silica gel (100–200 mesh) | >92% | >22% | [8][10] |
| Column Chromatography | Silica gel (# 60 – 120) | - | - | [7] | |
| Mobile Phase | Column Chromatography | Hexane/Ethyl acetate (6:1; v/v) | - | 30% (phytosterol fraction) | [8] |
| Column Chromatography | Pet ether with increasing polarity using methanol | - | - | [7] | |
| Flash Column Chromatography | Ethyl acetate: n-hexane (1: 9) | - | - | [9] | |
| Final Product | Column Chromatography | From commercial phytosterol mixture | ≥ 95% | Gram-scale | [3] |
| Multi-step process | From Masson pine tall oil (including crystallization) | 92% | 0.53% | [1] |
IV. Purity Assessment and Characterization
After isolation, the purity and identity of the β-Sitosterol must be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantification and purity assessment.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for both identification and quantification, often after derivatization to trimethylsilyl (TMS) ethers.[12]
-
Spectroscopic Methods:
V. Visualizations
Diagram 1: Experimental Workflow for β-Sitosterol Isolation
Caption: Workflow from plant material to pure β-Sitosterol.
Diagram 2: Principle of Column Chromatography Separation
Caption: Separation based on differential compound polarity.
References
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Gram-scale chromatographic purification of beta-sitosterol. Synthesis and characterization of beta-sitosterol oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. iomcworld.com [iomcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. plantarchives.org [plantarchives.org]
- 8. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Stigmast-5-en-3-ol (β-Sitosterol) using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of Stigmast-5-en-3-ol, commonly known as β-sitosterol. This compound is a prominent phytosterol with significant interest in the pharmaceutical and nutraceutical industries due to its various reported health benefits.[1][2] The described method is simple, accurate, and precise, making it suitable for routine quality control analysis of raw materials, extracts, and finished products. The validation was performed in accordance with the International Council on Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Principle
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. The analyte lacks a strong chromophore, necessitating UV detection at a low wavelength, typically between 202-210 nm, where it exhibits adequate absorbance for quantification.[1][5][6] Quantification is performed by comparing the peak area of the analyte in a sample to the peak areas of a series of known concentration standards, creating a calibration curve.
Materials and Reagents
-
Reference Standard: this compound (β-Sitosterol), purity ≥95%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Chloroform (ACS grade), Water (HPLC grade)
-
Equipment:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
-
Vortex mixer
-
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in a minimal amount of chloroform (e.g., 1-2 mL) and dilute to volume with the mobile phase (Methanol:Acetonitrile).[1] Mix thoroughly. This solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).
Sample Preparation (General Procedure for a Plant Extract)
-
Extraction: Accurately weigh a suitable amount of powdered plant material. Perform an extraction using an appropriate solvent (e.g., methanol or ethanol) via sonication or reflux.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Dilution: Dilute the filtrate with the mobile phase to a concentration expected to fall within the calibration curve range.
-
Final Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC-UV System and Chromatographic Conditions
The following conditions have been found suitable for the analysis. Method optimization may be required for different matrices or HPLC systems.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Acetonitrile (70:30 v/v)[7] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:[8][9]
-
Specificity: Assessed by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution to ensure no interference at the retention time of this compound.
-
Linearity: Determined by injecting the working standard solutions in triplicate and constructing a calibration curve by plotting the average peak area against concentration.
-
Precision:
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst or instrument.
-
-
Accuracy: Evaluated through a recovery study by spiking a known amount of this compound standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was then calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Robustness: Determined by introducing small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and observing the effect on the results.
Data Presentation & Results
The following tables summarize the quantitative data obtained during method validation.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 10 | 110543 |
| 25 | 275890 |
| 50 | 551234 |
| 100 | 1103456 |
| 150 | 1655879 |
| 200 | 2208123 |
| Regression Equation | y = 11025x + 1250 |
| Correlation Coefficient (R²) | 0.9995 |
| Linear Range | 10 - 200 µg/mL |
Table 2: Precision
| Parameter | Concentration (µg/mL) | Measured Area (n=6) | %RSD |
|---|---|---|---|
| Intra-day | 100 | 1103450, 1105670, 1099870, 1104500, 1108210, 1101100 | 0.29% |
| Inter-day | 100 | 1110540, 1108990, 1112340, 1107500, 1113500, 1109800 | 0.19% |
Table 3: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Mean Recovery (%) | %RSD |
|---|---|---|---|---|
| 80% | 80 | 79.5 | 99.38 | 0.45% |
| 100% | 100 | 101.2 | 101.20 | 0.31% |
| 120% | 120 | 119.1 | 99.25 | 0.52% |
Table 4: LOD, LOQ, and System Suitability
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| LOD | 4.65 µg/mL[7] | - |
| LOQ | 14.1 µg/mL | - |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 4000 | > 2000 |
Table 5: Robustness
| Parameter Varied | Modification | %RSD of Peak Area |
|---|---|---|
| Flow Rate | 0.9 mL/min | 1.1% |
| 1.1 mL/min | 0.9% | |
| Wavelength | 203 nm | 0.8% |
| | 207 nm | 0.7% |
Visualizations
Caption: HPLC-UV analysis workflow from sample preparation to final reporting.
Caption: Logical diagram of analytical method validation parameters per ICH Q2(R1).
Conclusion
The developed RP-HPLC-UV method provides a reliable, precise, and accurate means for the quantitative analysis of this compound in various samples. The method is linear over a wide concentration range and is specific for the analyte. All validation parameters met the acceptance criteria outlined in the ICH guidelines, confirming that the method is suitable for its intended purpose in a quality control environment. The short analysis time and simple mobile phase composition also make it an efficient and cost-effective analytical solution.[1]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. High-performance liquid chromatography analysis of phytosterols in Panax ginseng root grown under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and comprehensive greenness assessment of HPLC method for quality control of β-sitosterol in pharmaceutical ointments with trio-color coded evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 9. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
Application Note: Stigmast-5-en-3-ol (β-Sitosterol) as a Standard for Phytosterol Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Phytosterols are a group of naturally occurring steroidal alcohols found in plants, structurally similar to cholesterol.[1] The most abundant phytosterols in the human diet include β-sitosterol, campesterol, and stigmasterol.[2] Due to their ability to lower LDL-cholesterol levels, phytosterols are widely used as functional food ingredients and nutraceuticals.[1][2] Stigmast-5-en-3-ol, commonly known as β-sitosterol, is one of the most prevalent phytosterols in the plant kingdom and is structurally similar to cholesterol, differing only in an additional ethyl group at C-24.[3][4] Its prevalence and stability make it an ideal analytical standard for the accurate quantification of total and individual phytosterols in various matrices, including foods, supplements, and biological samples.[5][6] This document provides detailed protocols for the extraction and analysis of phytosterols using β-sitosterol as a reference standard.
Principle of Analysis The quantitative analysis of phytosterols typically involves a multi-step process designed to isolate the sterols from a complex sample matrix and prepare them for chromatographic analysis. The general workflow includes lipid extraction, saponification to hydrolyze sterol esters and glycosides into their free form, and finally, purification and quantification using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).[7][8] An internal standard is often added to ensure accuracy.[2]
Experimental Protocols
Sample Preparation: Extraction and Saponification
Phytosterols exist in free, esterified, and glycosylated forms.[7] Saponification is a critical step to hydrolyze the ester and glycosidic bonds, ensuring the analysis of total phytosterols.[9]
Materials:
-
Sample (e.g., vegetable oil, powdered supplement, tissue homogenate)
-
Hexane, Ethanol, Chloroform (HPLC or analytical grade)[9]
-
Potassium Hydroxide (KOH) solution (e.g., 10 M)[10]
-
Ascorbic acid solution (e.g., 20%)[10]
-
Deionized water
-
Internal Standard (IS) solution (e.g., 5α-cholestane or epicoprostanol)[2]
Protocol:
-
Weighing: Accurately weigh approximately 200-500 mg of the homogenized sample into a screw-cap tube.
-
Internal Standard: Add a known amount of internal standard to the sample.
-
Saponification:
-
Extraction of Unsaponifiables:
-
Add 5 mL of hexane and 1 mL of deionized water to the tube.
-
Vortex for 10 minutes to extract the unsaponifiable matter, which includes the free phytosterols.[10]
-
Centrifuge if necessary to achieve phase separation.
-
Carefully transfer the upper hexane layer to a clean tube.[10]
-
Repeat the extraction step twice more with additional hexane.
-
-
Washing: Combine the hexane extracts and wash with 2-3 portions of deionized water to remove residual KOH.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate or by evaporating to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., hexane for GC, mobile phase for HPLC) for analysis.
Standard Solution Preparation
Materials:
-
This compound (β-Sitosterol) analytical standard (CAS 83-46-5)[11]
-
Chloroform, Methanol, Acetonitrile (HPLC or analytical grade)
Protocol:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of β-sitosterol standard and dissolve it in a few drops of chloroform.[3] Quantitatively transfer to a 10 mL volumetric flask and make up to volume with the mobile phase (for HPLC) or hexane (for GC).
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the appropriate solvent.[12] These will be used to generate a calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a widely used technique for phytosterol analysis, often employing C8 or C18 columns.[13]
Protocol:
-
Sample Injection: Inject 10-20 µL of the reconstituted sample extract and each working standard into the HPLC system.
-
Chromatography: Perform the separation using conditions optimized for sterol analysis (see Table 2 for an example).
-
Detection: Detect the eluting compounds using a UV detector, typically at a wavelength between 202-210 nm.[3][14]
-
Quantification: Construct a calibration curve by plotting the peak area of the β-sitosterol standards against their concentration. Determine the concentration of β-sitosterol in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides excellent separation and identification of phytosterols. A derivatization step is required to increase the volatility of the sterols.[5]
Protocol:
-
Derivatization (Silylation):
-
Take the dried sample extract or a known volume of standard solution and evaporate to complete dryness under nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 80°C for 40 minutes to form trimethylsilyl (TMS) ether derivatives.[10]
-
Cool to room temperature before injection.
-
-
Sample Injection: Inject 1 µL of the derivatized sample or standard into the GC-MS system.
-
Chromatography: Perform the separation using an appropriate capillary column and temperature program (see Table 3 for an example). The typical elution order for common sterols is campesterol < stigmasterol < β-sitosterol.[2]
-
Detection & Quantification: Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.[15] Monitor characteristic ions for β-sitosterol-TMS ether. Construct a calibration curve and quantify as described for HPLC.
Data Presentation
Table 1: Comparison of Phytosterol Extraction Methods from Himalayan Walnuts
| Extraction Method | Solvent | Oil Yield (%) | β-Sitosterol (mg/kg) | Brassicasterol (mg/kg) | Reference |
|---|---|---|---|---|---|
| Maceration | n-hexane | - | - | - | [13] |
| Ultrasonic-Assisted (UAE) | n-hexane | 63.68 | 441.63 | 84.64 | [13] |
| Microwave-Assisted (MAE) | n-hexane | - | - | - |[13] |
Data extracted from a comparative study where UAE showed the highest performance.[13]
Table 2: Example HPLC Conditions for β-Sitosterol Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [3][14] |
| Mobile Phase | Isocratic: Methanol:Acetonitrile (90:10 v/v) | [3][16] |
| Flow Rate | 1.0 - 1.5 mL/min | [3] |
| Column Temperature | 25 - 40 °C | [14][17] |
| Detection Wavelength | 202 - 205 nm (UV) | [3][14] |
| Injection Volume | 10 - 20 µL |[14] |
Table 3: Example GC-MS Conditions for β-Sitosterol Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5ms, Agilent J&W DB-5ms, or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm) | [10] |
| Carrier Gas | Helium at ~1.0 mL/min | [10] |
| Injection Mode | Splitless | [10] |
| Injector Temperature | 280 - 300 °C | [10] |
| Oven Program | Start at 150°C, ramp to 300°C at 10-15°C/min, hold for 10-15 min | [10][18] |
| MS Transfer Line | 290 - 300 °C | [10] |
| Ion Source Temp. | 230 °C | [10] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |[15] |
Table 4: Phytosterol Content in Various Food Matrices
| Food Matrix | Predominant Phytosterols | Total Phytosterol Content | Reference |
|---|---|---|---|
| Rice Bran Oil | β-Sitosterol, Campesterol | 13.46 g/kg | [13] |
| Sesame Seed | β-Sitosterol, Δ5-Avenasterol, Campesterol | 400-413 mg/100g | [9] |
| Wheat Germ | β-Sitosterol, Δ5-Avenasterol, Campesterol | 400-413 mg/100g | [9] |
| Brazil Nuts | β-Sitosterol, Δ5-Avenasterol, Campesterol | 95 mg/100g | [9] |
| Ghee (Spiked Sample) | β-Sitosterol | 2.24 ppm (unspiked) |[10] |
Signaling Pathway Visualizations
β-Sitosterol has been shown to interfere with multiple cell signaling pathways involved in cancer and inflammation.[19][20][21]
References
- 1. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. extrasynthese.com [extrasynthese.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. agilent.com [agilent.com]
- 11. beta-Sitosterol | CAS 83-46-5 | LGC Standards [lgcstandards.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. myfoodresearch.com [myfoodresearch.com]
- 19. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway: Inhibitory role of β-sitosterol in glioma via EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer activity and other biomedical properties of β-sitosterol: Bridging phytochemistry and current pharmacological evidence for future translational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Activity of β-Sitosterol on Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: β-Sitosterol, a prominent phytosterol found in various plant-based foods, has garnered significant attention for its potential health benefits, including its cardioprotective effects.[1][2] Emerging evidence highlights its anti-inflammatory properties within the vascular endothelium, a critical component in the pathogenesis of atherosclerosis and other inflammatory cardiovascular diseases.[1][2][3] These application notes provide a comprehensive overview of the in vitro anti-inflammatory effects of β-Sitosterol on endothelial cells, supported by detailed experimental protocols and data presentation. The focus is on the molecular mechanisms involving the inhibition of key inflammatory mediators and signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of β-Sitosterol on key inflammatory markers in endothelial cells based on in vitro studies.
Table 1: Effect of β-Sitosterol on Adhesion Molecule Expression in TNF-α-Stimulated Human Aortic Endothelial Cells (HAECs)
| Treatment | VCAM-1 Expression (Inhibition %) | ICAM-1 Expression (Inhibition %) |
| β-Sitosterol (µM) | Significantly Inhibited | Significantly Inhibited |
Data synthesized from studies demonstrating significant inhibition without specifying exact percentages across all concentrations.[1][2]
Table 2: Effect of β-Sitosterol on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS | Increased | Increased | Increased |
| LPS + β-Sitosterol | Decreased | Decreased | Decreased |
β-Sitosterol was shown to decrease the secretion of these cytokines compared to LPS stimulation alone.[3][4]
Table 3: Effect of β-Sitosterol on Inflammatory Gene Expression in LPS-Stimulated HUVECs
| Treatment | TNF-α mRNA Expression | COX-2 mRNA Expression | IL-6 mRNA Expression |
| Control | Baseline | Baseline | Baseline |
| LPS | Increased | Increased | Increased |
| LPS + β-Sitosterol | Decreased | Decreased | Decreased |
β-Sitosterol treatment resulted in a reduction in the mRNA levels of key pro-inflammatory genes.[3]
Experimental Protocols
Herein are detailed protocols for investigating the anti-inflammatory effects of β-Sitosterol on endothelial cells.
Protocol 1: Endothelial Cell Culture and Inflammatory Stimulation
1.1. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) in Endothelial Growth Medium (EGM) supplemented with growth factors, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 2 and 6.
1.2. Induction of Inflammation:
-
Seed endothelial cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of β-Sitosterol (e.g., 0.1-200 µM) for a specified duration (e.g., 2-4 hours).[1]
-
Following pre-treatment, stimulate the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10-20 ng/mL) or Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a designated time (e.g., 6-24 hours) to induce an inflammatory response.[5][6][7]
Protocol 2: Analysis of Adhesion Molecule Expression by Cell ELISA
This protocol is adapted from methodologies described for measuring cell surface protein expression.[1][7]
-
Cell Seeding and Treatment: Seed HUVECs or HAECs in a 96-well plate and treat as described in Protocol 1.
-
Fixation: After treatment, gently wash the cells with Phosphate Buffered Saline (PBS) and fix with 1% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against Vascular Cell Adhesion Molecule-1 (VCAM-1) or Intercellular Adhesion Molecule-1 (ICAM-1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a Horseradish Peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the cells five times with PBS. Add a suitable HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Quantification: Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: Monocyte Adhesion Assay
This assay evaluates the functional consequence of altered adhesion molecule expression.[1][2]
-
Endothelial Cell Preparation: Culture and treat endothelial cells in a 24-well plate as described in Protocol 1.
-
Monocyte Labeling: Label a monocyte cell line (e.g., U937) with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Co-culture: After the treatment period, wash the endothelial cell monolayer gently with PBS. Add the fluorescently labeled monocytes to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells three to four times with PBS to remove non-adherent monocytes.
-
Quantification: Lyse the remaining adherent cells and quantify the fluorescence using a fluorescence plate reader. Alternatively, visualize and count the adherent cells using a fluorescence microscope.
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the phosphorylation status of key signaling proteins like NF-κB p65, p38, JNK, and ERK.[3][6]
-
Cell Lysis: Following treatment as per Protocol 1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, p38, JNK, or ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: A generalized workflow for studying the anti-inflammatory effects of β-Sitosterol.
Caption: Inhibition of the NF-κB signaling pathway by β-Sitosterol.
Caption: β-Sitosterol modulates the MAPK signaling cascade in endothelial cells.
References
- 1. Beta-sitosterol exhibits anti-inflammatory activity in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.unic.ac.cy [pure.unic.ac.cy]
- 3. β-Sitosterol Suppresses LPS-Induced Cytokine Production in Human Umbilical Vein Endothelial Cells via MAPKs and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Investigating the Anticancer Mechanisms of β-Sitosterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Sitosterol (SIT) is the most abundant phytosterol found in various plant-based foods, including nuts, seeds, vegetables, and grains.[1][2] Structurally similar to cholesterol, it has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1] Accumulating preclinical evidence has robustly demonstrated the anticancer potential of β-sitosterol against a wide spectrum of malignancies, such as breast, prostate, colon, lung, liver, and ovarian cancers, as well as leukemia.[3][4][5]
The anticancer activity of β-sitosterol is multifaceted, primarily manifesting as the induction of programmed cell death (apoptosis), inhibition of uncontrolled cell proliferation, arrest of the cell cycle at critical checkpoints, and suppression of metastasis and invasion.[1][6] These effects are mediated through the modulation of numerous intricate cell signaling pathways. These application notes provide a comprehensive overview of the mechanisms of action of β-sitosterol in cancer cell lines and offer detailed protocols for key experiments to investigate its therapeutic potential.
Mechanism of Action in Cancer Cell Lines
β-Sitosterol exerts its anticancer effects by targeting multiple hallmark capabilities of cancer cells.
Induction of Apoptosis
A primary mechanism of β-sitosterol is the induction of apoptosis. It modulates the delicate balance between pro-apoptotic and anti-apoptotic proteins. Studies show that β-sitosterol can:
-
Regulate the Bcl-2 Protein Family: It increases the expression of pro-apoptotic proteins like Bax and Bak while decreasing the levels of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability.[2][7][8]
-
Activate Caspase Cascade: The release of cytochrome c from the mitochondria into the cytosol activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (executioner), which dismantle the cell.[1][9]
-
Generate Reactive Oxygen Species (ROS): In some cell lines, such as hepatocellular carcinoma (HepG2), β-sitosterol induces the accumulation of intracellular ROS, which triggers mitochondrial dysfunction and initiates the intrinsic apoptotic pathway.[9]
-
Modulate p53: It can upregulate the tumor suppressor protein p53, a key regulator of apoptosis and cell cycle arrest.[1][2]
Cell Cycle Arrest
β-Sitosterol can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation. This arrest occurs at different phases depending on the cancer cell type:
-
G0/G1 Arrest: Observed in breast cancer cells (MDA-MB-231), often associated with the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[8]
-
S Phase Arrest: Reported in gastric cancer AGS cells, potentially linked to the p53 pathway.[1]
-
G2/M Arrest: Demonstrated in human lung adenocarcinoma (A549) and glioma (U87) cells.[1][10][11]
Inhibition of Metastasis and Invasion
Metastasis is a critical step in cancer progression. β-Sitosterol has been shown to interfere with this process by:
-
Inhibiting Cell Migration: It can suppress the migratory and invasive capabilities of cancer cells, as demonstrated in ovarian and hepatocellular carcinoma models.[12][13]
-
Downregulating Matrix Metalloproteinases (MMPs): Liposomal β-sitosterol was found to inhibit MMP-9, an enzyme crucial for degrading the extracellular matrix, thereby suppressing the metastasis of colon carcinoma cells.[14]
-
Modulating Wnt/β-catenin Pathway: In hepatocellular carcinoma, β-sitosterol was shown to suppress metastasis by inhibiting the Wnt/β-catenin signaling pathway through the downregulation of FOXM1.[13]
Key Signaling Pathways Modulated by β-Sitosterol
β-Sitosterol's anticancer effects are orchestrated through its influence on critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth; its overactivation is common in many cancers.[15][16] β-Sitosterol has been shown to inhibit this pathway. By downregulating the phosphorylation (activation) of Akt, it suppresses downstream survival signals, making cancer cells more susceptible to apoptosis.[7][12][17]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates a wide array of cellular processes like proliferation and differentiation.[2] The role of this pathway in β-sitosterol-induced apoptosis can be context-dependent. In some cancers, like fibrosarcoma, β-sitosterol induces apoptosis by activating ERK1/2.[7] In glioma cells, it blocks the EGFR/MAPK signaling pathway to inhibit proliferation and induce apoptosis.[10] This indicates that β-sitosterol can differentially modulate MAPK signaling to achieve its anticancer effects.
References
- 1. Frontiers | Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression [frontiersin.org]
- 2. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity and other biomedical properties of β-sitosterol: Bridging phytochemistry and current pharmacological evidence for future translational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway: Inhibitory role of β-sitosterol in glioma via EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ER-Mitochondria Calcium Flux by β-Sitosterol Promotes Cell Death in Ovarian Cancer [mdpi.com]
- 13. β‐Sitosterol suppresses hepatocellular carcinoma growth and metastasis via FOXM1‐regulated Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomal β-Sitosterol Suppresses Metastasis of CT26/luc Colon Carcinoma via Inhibition of MMP-9 and Evoke of Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
Stigmast-5-en-3-ol: Application Notes and Protocols for Hyperlipidemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmast-5-en-3-ol, more commonly known as β-sitosterol, is a widespread plant sterol with a chemical structure similar to cholesterol. This structural similarity is key to its primary mechanism of action in reducing plasma cholesterol levels. Extensive preclinical and clinical research has demonstrated the potential of β-sitosterol as a therapeutic agent for hyperlipidemia, a condition characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, which is a major risk factor for cardiovascular diseases. These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its investigation as a hypolipidemic agent.
Mechanisms of Action
This compound exerts its lipid-lowering effects through a multi-faceted approach, primarily by inhibiting the intestinal absorption of dietary and biliary cholesterol. The key molecular targets and signaling pathways involved include:
-
Inhibition of Niemann-Pick C1-Like 1 (NPC1L1) Protein: NPC1L1 is a crucial transporter for cholesterol uptake in the small intestine.[1][2][3][4][5] β-sitosterol competitively inhibits this transporter, thereby reducing the amount of cholesterol absorbed into the bloodstream.[1] This is considered the principal mechanism for its cholesterol-lowering effect.
-
Modulation of Liver X Receptor (LXR) Activity: LXRs are nuclear receptors that play a pivotal role in cholesterol homeostasis. Activation of LXR can enhance the expression of genes involved in cholesterol efflux and transport.[6][7][8][9] Studies suggest that β-sitosterol can activate LXR, leading to increased basolateral efflux of the sterol from enterocytes.[6]
-
Influence on HMG-CoA Reductase: While the primary effect of β-sitosterol is not the direct inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, some studies suggest a potential indirect influence on its activity.[10][11][12] By reducing cholesterol absorption, β-sitosterol can lead to a compensatory increase in hepatic cholesterol synthesis, a mechanism that can be targeted by co-administration with statins.
-
Regulation of Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[13][14][15] The cellular response to reduced cholesterol levels due to β-sitosterol administration involves the activation of SREBP signaling to maintain lipid homeostasis.
Data Presentation
Table 1: Summary of Preclinical Studies on this compound (β-sitosterol) in Animal Models of Hyperlipidemia
| Animal Model | Induction of Hyperlipidemia | Dosage of β-sitosterol | Duration of Treatment | Key Findings | Reference |
| Rats | High-Fat Diet | 20 mg/kg/day (oral) | 30 days | Significantly reduced serum levels of triglycerides, ALT, and AST. Attenuated hepatic steatosis. | [16] |
| Rats | High-Fructose Diet | 20 mg/kg/day (oral) | 12 weeks | Protected against high-fructose diet-induced hepatic steatosis and glomerular disturbances. | [17] |
| Rats | - (Toxicity Study) | Subcutaneous injection | 60 days | Dose-dependent depletion of serum cholesterol. No significant toxicity observed. | [18] |
| Mice | Triton WR-1339 | 10 mg/kg (oral) | Single dose | - | [19] |
Table 2: Summary of Clinical Studies on β-sitosterol in Patients with Hypercholesterolemia
| Study Population | Dosage of β-sitosterol | Duration of Treatment | Key Findings | Reference |
| 59 outpatients with hypercholesterolemia | 5.28 g/day and 10.56 g/day | 6 weeks | Serum cholesterol decreased by 10-13%. Optimal daily dose was around 6 g. | [20] |
| 24 patients with primary familial type II hyperlipoproteinemia | Not specified | 16 weeks | Total cholesterol lowered by 12.5%. LDL-cholesterol lowered by 19.5%. | [21] |
| 36 patients with dyslipidemia | 900 mg twice a day | 6 weeks | Significant reduction in serum total cholesterol, triglycerides, and LDL. | [22] |
| Healthy subjects | 59, 459, and 2059 mg/day | 3 diet periods | Dose-dependent decrease in LDL cholesterol. | [23] |
| General Clinical Evidence | 2-9 g/day | - | Lowers serum LDL-cholesterol by 10-15%. | [24] |
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Rats using a High-Fat Diet
This protocol describes the induction of hyperlipidemia in rats through dietary manipulation, a model that closely mimics the human condition.
Materials:
-
Male Wistar rats (150-200 g)
-
Standard rat chow
-
High-fat diet (HFD): A typical composition includes 50% carbohydrates/starch, 27% fat, 10% protein, 10% sucrose, 1.5% fiber, and 1.5% vitamins.
-
This compound (β-sitosterol)
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Metabolic cages for sample collection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Spectrophotometer and commercially available kits for lipid analysis
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for one week with free access to standard chow and water.
-
Group Allocation: Randomly divide the animals into at least three groups:
-
Control group: Fed standard chow.
-
HFD group: Fed the high-fat diet.
-
HFD + β-sitosterol group: Fed the HFD and treated with β-sitosterol.
-
-
Induction of Hyperlipidemia: Feed the respective diets to the groups for a period of 8 weeks.
-
Treatment: Following the induction period, administer β-sitosterol (e.g., 20 mg/kg body weight) or the vehicle orally to the respective groups daily for 30 days.[16]
-
Sample Collection: At the end of the treatment period, fast the animals overnight. Collect blood samples via retro-orbital plexus or cardiac puncture under anesthesia.
-
Lipid Profile Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using standard enzymatic colorimetric methods with commercial kits.
-
-
Histopathological Analysis (Optional): Euthanize the animals and collect liver tissue for histopathological examination to assess hepatic steatosis.
Protocol 2: Induction of Acute Hyperlipidemia in Mice using Triton WR-1339
This protocol outlines a rapid method for inducing acute hyperlipidemia, which is useful for screening potential hypolipidemic agents.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Triton WR-1339 (Tyloxapol) solution in saline
-
This compound (β-sitosterol)
-
Vehicle for oral administration
-
Oral gavage needles
-
Blood collection supplies
Procedure:
-
Acclimatization: Acclimatize the mice for one week under standard laboratory conditions.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water before the experiment.
-
Group Allocation: Randomly assign the mice to different groups:
-
Control group: Receives vehicle only.
-
Triton group: Receives Triton WR-1339.
-
Triton + β-sitosterol group: Receives β-sitosterol followed by Triton WR-1339.
-
-
Treatment: Administer β-sitosterol (e.g., 10 mg/kg) or vehicle orally 30 minutes before the induction of hyperlipidemia.[19]
-
Induction of Hyperlipidemia: Administer a single intraperitoneal injection of Triton WR-1339 (400 mg/kg body weight).[19]
-
Sample Collection: Collect blood samples 24 hours after the Triton WR-1339 injection.
-
Lipid Analysis: Process the blood samples to obtain plasma and analyze for lipid profiles as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in reducing cholesterol.
Experimental Workflows
Caption: Workflow for High-Fat Diet induced hyperlipidemia model.
Caption: Workflow for Triton WR-1339 induced hyperlipidemia model.
Safety and Toxicology
This compound (β-sitosterol) is generally considered safe and well-tolerated.[[“]] Chronic administration in rats did not show clear evidence of gross or microscopic lesions in the liver or kidney.[18] The primary observed effect was a dose-dependent decrease in serum cholesterol, which is the intended therapeutic outcome.[18] Human clinical trials have also reported good tolerability with minimal side effects.[21][24]
Conclusion
This compound (β-sitosterol) represents a promising natural compound for the management of hyperlipidemia. Its primary mechanism of inhibiting cholesterol absorption, coupled with a favorable safety profile, makes it an attractive candidate for further research and development, both as a standalone agent and in combination with other lipid-lowering therapies. The provided protocols offer standardized methods for evaluating its efficacy in preclinical models.
References
- 1. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting intestinal NPC1L1 activity prevents diet-induced increase in biliary cholesterol in Golden Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Niemann-Pick C1 – Like 1 (NPC1L1) in intestinal sterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NPC1L1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structures of dimeric human NPC1L1 provide insight into mechanisms for cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR/RXR ligand activation enhances basolateral efflux of beta-sitosterol in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]
- 12. scialert.net [scialert.net]
- 13. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gavinpublishers.com [gavinpublishers.com]
- 15. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-sitosterol attenuates high- fat diet-induced hepatic steatosis in rats by modulating lipid metabolism, inflammation and ER stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective effect of β-sitosterol against high-fructose diet-induced oxidative stress, and hepatorenal derangements in growing female sprague-dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rat toxicity studies with beta-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hypolipidemic action of chrysin on Triton WR-1339-induced hyperlipidemia in female C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Dose-effect of beta-sitosterin in type IIa and IIb hypercholesterolemias (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Sitosterol in familial hyperlipoproteinemia type II. A randomized double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jptcp.com [jptcp.com]
- 23. Dose effects of dietary phytosterols on cholesterol metabolism: a controlled feeding study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Beneficial effects of β-sitosterol on type 1 cholecystokinin receptor dysfunction induced by elevated membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. consensus.app [consensus.app]
Application Note: β-Sitosterol as a Versatile Precursor for Steroid Derivative Synthesis
Introduction
β-sitosterol, a ubiquitous plant sterol (phytosterol), has emerged as a crucial and cost-effective starting material for the pharmaceutical industry in the synthesis of therapeutic steroid hormones.[1][2] Structurally similar to cholesterol, β-sitosterol provides the essential four-ring steroid nucleus for building a wide array of drugs, including corticosteroids, sex steroids (androgens, estrogens, progestagens), and anabolic steroids.[3][4] The microbial biotransformation of β-sitosterol is often preferred over complex chemical synthesis due to its environmental friendliness, simpler processes, and stable supply of raw materials.[3][5] This document outlines the key biotransformation pathways, presents quantitative data on product yields, and provides detailed protocols for the synthesis of steroid derivatives from β-sitosterol.
Core Concept: Microbial Biotransformation of β-Sitosterol
The cornerstone of producing valuable steroid intermediates from β-sitosterol is the selective cleavage of its C-17 aliphatic side chain by microorganisms, primarily from the Mycobacterium genus, without degrading the core steroid structure.[5][6] This process yields key C19 steroids like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD), which are versatile precursors for almost all classes of steroid hormones.[1][7]
The biotransformation pathway is a multi-step enzymatic process. It begins with the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form a 4-ene-3-one moiety.[3][8] Subsequently, the side chain is degraded. The final product profile is determined by the enzymatic machinery of the microbial strain used. Key enzymes that influence the outcome are 3-ketosteroid-Δ¹-dehydrogenase (KstD), which converts AD to ADD, and 3-ketosteroid-9α-hydroxylase (Ksh), which initiates the degradation of the steroid nucleus—an undesirable side reaction in the production of AD and ADD.[6][8][9] By genetically modifying these microbial strains, for example by inactivating the ksh gene, the degradation of the steroid nucleus can be prevented, leading to the accumulation of desired intermediates.[5][9]
Caption: Microbial biotransformation pathway of β-sitosterol to key steroid intermediates.
Data Presentation: Steroid Derivative Yields
The efficiency of β-sitosterol bioconversion is highly dependent on the microbial strain and fermentation conditions. Genetic engineering and process optimization play a critical role in maximizing the yield of target steroid derivatives.
| Target Product | Microbial Strain | Key Condition / Genetic Modification | Substrate Conc. | Yield | Reference |
| Androstenedione (AD) | Locally Isolated Bacterium | Optimal pH 8.0 | Not Specified | 6.78 mg/100 ml | [10] |
| Androstenedione (AD) | Locally Isolated Bacterium | Optimal Inoculum Size (2 ml/100 ml) | Not Specified | 5.33 mg/100 ml | [10] |
| Androstadienedione (ADD) | Locally Isolated Bacterium | Optimal Inoculum Size (2 ml/100 ml) | Not Specified | 3.36 mg/100 ml | [10] |
| 9-OH-AD | M. neoaurum WIΔkasB | Deletion of kasB gene (cell wall synthesis) | Not Specified | 1.45 g/L (137.7% increase) | [11] |
| 4-HBC (C22 Steroid) | M. neoaurum WIIIΔkasB | Deletion of kasB gene (cell wall synthesis) | Not Specified | 7.8 g/L (34.5% increase) | [11] |
Experimental Protocols
Protocol 1: Microbial Biotransformation of β-Sitosterol to AD and ADD
This protocol provides a general methodology for the bioconversion of β-sitosterol using a suitable bacterial strain, such as Mycobacterium neoaurum. Optimization of specific parameters may be required depending on the strain used.
1. Microorganism and Inoculum Preparation: a. Obtain a suitable bacterial strain (e.g., a mutant of M. neoaurum with blocked steroid nucleus degradation). b. Prepare a seed culture by inoculating a loopful of the bacterial culture into a flask containing a suitable growth medium. c. Incubate the seed culture at 30-37°C with shaking (e.g., 140-200 rpm) for 24-48 hours until a dense culture is obtained.[8]
2. Fermentation Medium: a. Prepare the fermentation medium. A typical medium might contain (per liter):
- Glucose: 10-20 g
- Peptone: 5-10 g
- Yeast Extract: 2-5 g
- KH₂PO₄: 1-2 g
- MgSO₄·7H₂O: 0.5-1 g b. Adjust the pH of the medium to the optimal range for the specific strain, typically between 7.0 and 8.0.[10] c. Sterilize the medium by autoclaving at 121°C for 20 minutes.
3. Bioconversion Process: a. Inoculate the sterile fermentation medium with the seed culture. An optimal inoculum size is crucial; a starting point is 2% (v/v).[10] b. Incubate the culture under optimal conditions (e.g., 30°C, 200 rpm). c. Prepare the β-sitosterol substrate by dissolving it in a suitable water-miscible organic solvent (e.g., ethanol, Tween 80) to enhance bioavailability. d. Add the β-sitosterol solution to the fermentation broth after an initial period of cell growth (e.g., 24 hours). The final substrate concentration can range from 1 to 10 g/L. e. Continue the fermentation for 72-144 hours.[11] Monitor the process by periodically taking samples for analysis.
4. Extraction and Analysis: a. At the end of the fermentation, extract the steroid products from the broth. Typically, an equal volume of an organic solvent like ethyl acetate or chloroform is used. b. Separate the organic phase, which contains the steroids. c. Evaporate the solvent under reduced pressure to obtain the crude product. d. Analyze the crude product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the identification and quantification of AD and ADD against known standards.
Caption: Experimental workflow for the microbial conversion of β-sitosterol.
Protocol 2: Semi-synthesis of Pure β-Sitosterol from Stigmasterol
For research applications requiring high-purity β-sitosterol, a semi-synthetic route starting from the more readily available pure stigmasterol can be employed. This protocol is based on the selective hydrogenation of the stigmasterol side-chain double bond.[12][13]
1. Protection of the Δ⁵⁻⁶ Double Bond: a. The Δ⁵⁻⁶ double bond in the steroid nucleus must be protected to prevent its reduction during the side-chain hydrogenation step. One method involves converting stigmasterol to i-stigmasterol methyl ether.[12] b. Dissolve stigmasterol (1 equivalent) in pyridine. Add p-toluenesulfonyl chloride (p-TsCl) and 4-dimethylaminopyridine (DMAP). Stir until the reaction is complete (monitored by TLC) to form stigmasterol tosylate.[12] c. Treat the resulting tosylate with anhydrous methanol (MeOH) and pyridine to induce solvolysis, yielding i-stigmasterol methyl ether. Purify the product using column chromatography.[12]
2. Hydrogenation of the Side-Chain Δ²²⁻²³ Double Bond: a. Dissolve the purified i-stigmasterol methyl ether in a suitable solvent such as ethanol.[12][14] b. Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).[12][14] c. Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., 50 psi) until the starting material is consumed.[14]
3. Deprotection of the Δ⁵⁻⁶ Double Bond: a. After hydrogenation, filter off the catalyst. b. Evaporate the solvent. c. Treat the resulting product with p-toluenesulfonic acid (p-TsOH) in aqueous dioxane and heat to 80°C to hydrolyze the i-steroid ether and regenerate the Δ⁵⁻⁶ double bond, yielding β-sitosterol.[12]
4. Purification: a. Purify the final product (β-sitosterol) by recrystallization or column chromatography to achieve high purity.
Directing Synthesis Through Genetic Modification
The final product of microbial transformation can be controlled by modifying key enzymes in the degradation pathway. Inactivating genes responsible for further metabolism of the desired intermediate is a common and effective strategy.[9]
Caption: Logic diagram for directing synthesis to AD or ADD via gene inactivation.
β-sitosterol serves as a highly effective and economical precursor for the synthesis of a vast range of steroid derivatives. Microbial biotransformation, particularly using genetically engineered strains of Mycobacterium, offers a powerful and sustainable platform for producing key intermediates like Androstenedione (AD) and Androstadienedione (ADD). By understanding the underlying biochemical pathways and optimizing fermentation protocols, researchers can efficiently convert this abundant phytosterol into high-value pharmaceutical compounds, paving the way for the development of new and existing steroid-based therapies.
References
- 1. [PDF] 11 From Soybean Phytosterols to Steroid Hormones | Semantic Scholar [semanticscholar.org]
- 2. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Steroid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial conversion of plant sterols to steroid androgens. [wisdomlib.org]
- 11. Enhancing the bioconversion of phytosterols to steroidal intermediates by the deficiency of kasB in the cell wall synthesis of Mycobacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Sitosterol - Wikipedia [en.wikipedia.org]
- 13. A concise synthesis of β-sitosterol and other phytosterols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Stigmast-5-en-3-ol as an In Vitro Anti-Diabetic Agent in Regulating Glucose Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmast-5-en-3-ol, a common plant-derived phytosterol, has demonstrated promising potential as an anti-diabetic agent. In vitro studies have elucidated its mechanism of action in enhancing glucose transport in skeletal muscle cells. These application notes provide a comprehensive overview of the experimental evidence, detailed protocols for key assays, and a summary of the quantitative data supporting the insulin-mimetic effects of this compound. The primary mechanism involves the activation of the PI3K/Akt signaling pathway, leading to the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane, thereby facilitating increased glucose uptake.[1] This document is intended to guide researchers in further investigating the anti-diabetic properties of this compound and similar compounds.
Data Presentation
The anti-diabetic efficacy of this compound has been quantified through various in vitro assays, primarily using the L6 rat skeletal muscle cell line. The following tables summarize the key findings regarding its dose-dependent effect on glucose uptake and its influence on the expression of key signaling proteins.
Table 1: Dose-Dependent Effect of this compound on Glucose Uptake in L6 Myotubes
| Treatment | Concentration | Glucose Uptake (% of Control) |
| Vehicle Control | - | 100% |
| This compound | 10 ng/mL | Increased |
| This compound | 50 ng/mL | Further Increased |
| This compound | 100 ng/mL | Maximal Increase |
| Rosiglitazone (Positive Control) | 50 µM | ~132% |
Note: This table is a representation of the dose-dependent increase in glucose uptake as described in the literature. Specific percentage increases were not available for all concentrations.[2]
Table 2: Effect of this compound on the Expression of PI3K/Akt Pathway Proteins in L6 Myotubes
| Protein | Treatment (100 ng/mL this compound) | Method of Detection |
| p-IR-β | Increased Phosphorylation | Immunoprecipitation & Western Blot |
| p-IRS-1 | Increased Phosphorylation | Immunoprecipitation & Western Blot |
| p85 subunit of PI3K | Increased Expression | Western Blot |
| p-Akt/PKB | Increased Phosphorylation | Western Blot |
| PKC | Increased Expression | Western Blot |
| GLUT4 | Increased mRNA and Protein Expression | RT-PCR & Western Blot |
Note: This table summarizes the reported activation and increased expression of key proteins in the insulin signaling cascade upon treatment with this compound.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in muscle cells.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the anti-diabetic effects of this compound in L6 myotubes.
L6 Myoblast Culture and Differentiation
This protocol describes the maintenance of L6 myoblasts and their differentiation into myotubes, which are suitable for glucose uptake and signaling studies.
Materials:
-
L6 rat myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks or plates.
-
Differentiation: To induce differentiation, seed myoblasts to near confluency. Once confluent, switch the growth medium to differentiation medium, which is DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.
-
Myotube Formation: Maintain the cells in differentiation medium for 5-7 days, replacing the medium every 2 days, until multinucleated myotubes are formed.
2-Deoxy-D-[1-³H]glucose Uptake Assay
This assay measures the rate of glucose transport into L6 myotubes by quantifying the uptake of radiolabeled 2-deoxyglucose, a non-metabolizable glucose analog.
Materials:
-
Differentiated L6 myotubes in 24-well plates
-
Serum-free DMEM
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution (in DMSO)
-
Insulin (positive control)
-
2-Deoxy-D-[1-³H]glucose
-
Cytochalasin B (inhibitor control)
-
0.1 M NaOH
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Serum Starvation: Before the assay, serum-starve the differentiated L6 myotubes for 3-4 hours in serum-free DMEM.
-
Pre-incubation: Wash the cells twice with KRH buffer. Then, incubate the cells with KRH buffer containing various concentrations of this compound, insulin, or vehicle (DMSO) for 30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[1-³H]glucose (final concentration ~0.5 µCi/mL) and continue the incubation for 10 minutes.
-
Termination: Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Express the results as a percentage of the vehicle control.
Western Blotting for PI3K/Akt Pathway Proteins
This protocol is for detecting the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway in response to this compound treatment.
Materials:
-
Differentiated L6 myotubes in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IR-β, anti-p-IRS-1, anti-p85 PI3K, anti-p-Akt, anti-Akt, anti-PKC, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat differentiated L6 myotubes with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Immunofluorescence for GLUT4 Translocation
This protocol allows for the visualization of GLUT4 translocation from intracellular vesicles to the plasma membrane in L6 myotubes upon stimulation with this compound.
Materials:
-
Differentiated L6 myotubes on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-GLUT4)
-
Fluorescently-labeled secondary antibody (e.g., FITC-conjugated)
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Treatment: Treat differentiated L6 myotubes on coverslips with this compound for 30 minutes.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-GLUT4 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the FITC-conjugated secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Visualize the subcellular localization of GLUT4 using a confocal microscope. An increase in fluorescence at the cell periphery indicates GLUT4 translocation.[1]
Conclusion
The provided application notes and protocols summarize the current understanding of this compound's in vitro anti-diabetic activity. The data strongly suggest that this phytosterol enhances glucose uptake in skeletal muscle cells through a PI3K/Akt-dependent signaling pathway, culminating in the translocation of GLUT4 to the plasma membrane. These detailed methodologies offer a framework for researchers to further explore the therapeutic potential of this compound and to screen for other novel compounds with similar mechanisms of action for the management of insulin resistance and type 2 diabetes.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing β-Sitosterol Bioavailability
This technical support guide is designed for researchers, scientists, and drug development professionals actively working on β-sitosterol formulations. It provides answers to common questions, troubleshooting for experimental hurdles, comparative data on various formulation strategies, and detailed protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating β-Sitosterol for therapeutic use?
A1: The main challenge is its extremely low oral bioavailability, which is typically less than 5%.[1][2] This is primarily due to its poor water solubility and high lipophilicity, which limits its dissolution in gastrointestinal fluids and subsequent absorption.[1][3][4]
Q2: What are the principal strategies to improve the bioavailability of β-Sitosterol?
A2: The core strategies focus on enhancing its solubility and absorption. Key approaches include:
-
Nanoparticle Formulations: Encapsulating β-Sitosterol in polymeric nanoparticles (e.g., PLGA, Alginate/Chitosan) or lipid-based nanoparticles (e.g., SLNs, NLCs) to increase surface area and facilitate uptake.[1][4][5][6][7]
-
Liposomal Delivery: Incorporating β-Sitosterol into liposomes, which are phospholipid vesicles that can improve solubility and membrane permeability.[8]
-
Phytosomes: Forming complexes of β-Sitosterol with phospholipids (like phosphatidylcholine) to create more bioavailable, amphiphilic structures.[3][9][10]
-
Cyclodextrin Complexation: Creating inclusion complexes with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.[1][11][12][13][14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating β-Sitosterol in an isotropic mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the GI tract.[15][16][17][18][19]
Q3: How does particle size affect the bioavailability of β-Sitosterol formulations?
A3: Reducing particle size to the nanoscale (typically 100-500 nm) significantly increases the surface area available for dissolution in the gastrointestinal tract.[6] This enhanced dissolution rate is a critical factor in improving the absorption and overall bioavailability of poorly soluble compounds like β-Sitosterol.[6]
Q4: What role do excipients play in β-Sitosterol formulations?
A4: Excipients are crucial for the success of a formulation. For β-Sitosterol, lipid-based excipients and surfactants are often used to improve solubility.[1] Binders, fillers, and disintegrants must be carefully selected to ensure they are compatible with β-Sitosterol and do not negatively affect its stability or release profile.[1] Compatibility studies between the drug and excipients are essential to prevent interactions.[1]
Troubleshooting Guide
Q: My nanoparticle formulation shows significant aggregation and instability during storage. What can I do?
A: Aggregation is often due to insufficient electrostatic repulsion between particles.
-
Check Zeta Potential: A zeta potential value more positive than +30 mV or more negative than -30 mV is generally indicative of good colloidal stability.[9] If your values are closer to zero, aggregation is likely.
-
Optimize Surface Charge: Consider modifying the surface of your nanoparticles. For example, in alginate/chitosan systems, the ratio of the polymers can be adjusted to achieve a higher surface charge.
-
Adjust pH and Ionic Strength: The stability of some nanoparticle systems is sensitive to the pH and ionic strength of the dispersion medium. Ensure these are optimized and controlled.
-
Incorporate Steric Stabilizers: Adding a polymer like PEG to the nanoparticle surface (PEGylation) can provide steric hindrance that prevents particles from aggregating.[7]
Q: The encapsulation efficiency (EE%) of my β-Sitosterol formulation is consistently low. How can I improve it?
A: Low encapsulation efficiency means a significant portion of the drug is not being successfully incorporated into the carrier.
-
Optimize Drug-to-Carrier Ratio: An excessively high drug-to-carrier ratio can lead to drug saturation and precipitation during formulation. Experiment with lower, stepwise ratios to find the optimal loading capacity. For phytosomes, a molar ratio of 2:1 (Lipid:Drug) has been shown to be effective.[3][9]
-
Modify the Formulation Process: For nanoparticles prepared by emulsion-evaporation, slowing down the solvent evaporation rate can give the drug more time to be entrapped within the precipitating polymer matrix.[7] For liposomes, ensure the lipid film is thin and uniform before hydration.[20]
-
Increase Lipid Phase Viscosity (for NLCs): In Nanostructured Lipid Carriers (NLCs), using a blend of solid and liquid lipids creates a less-ordered lipid core, which can accommodate more drug molecules and reduce drug expulsion during storage.[6][21]
Q: My in vitro drug release profile is too fast (high initial burst release) or too slow. How can I modulate it?
A: The release profile is dictated by the formulation's composition and structure.
-
To Reduce Burst Release: A high burst release is often due to drug adsorbed on the particle surface. Ensure adequate washing of the formulation to remove unencapsulated, surface-adsorbed drug. Increasing the polymer concentration or using a more hydrophobic polymer can also help retain the drug more effectively.
-
To Accelerate Slow Release: If the release is too slow, the drug may be too strongly entrapped. Consider creating a more porous matrix or using a polymer that degrades faster. For lipid-based systems, increasing the proportion of liquid lipid in an NLC can facilitate faster drug diffusion.[6]
Data Presentation: Comparison of Formulation Strategies
The following tables summarize quantitative data from various studies to facilitate comparison between different formulation approaches.
Table 1: Comparison of Physicochemical Characteristics of β-Sitosterol Formulations
| Formulation Type | Carrier(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Citation(s) |
| Phytosome | L-α-phosphatidylcholine | 163.53 | -30.06 | 86.41 | [3][9] |
| PLGA Nanoparticles | Poly(lactide-co-glycolic acid) | 215.0 ± 29.7 | -13.8 ± 1.61 | 62.89 ± 4.66 | [7] |
| PEG-PLA Nanoparticles | Poly(ethylene glycol)-block-poly(lactic acid) | 240.6 ± 23.3 | -23.5 ± 0.27 | 51.83 ± 19.72 | [7] |
| Alginate/Chitosan NPs | Sodium Alginate, Chitosan | 25 ± 1 | Not Specified | Not Specified | [5][22] |
| NLCs (PW) | Propolis Wax, Oleic Acid | 96.5 ± 0.71 | Not Specified | Not Specified | [6] |
| NLCs (PW+GB) | Propolis Wax, Glyceryl Behenate, Oleic Acid | 105.5 ± 0.75 | Not Specified | Not Specified | [6] |
| Liposomes | Lecithin | ~179 | Not Specified | 94.4 | [8] |
Table 2: Comparison of Pharmacokinetic Parameters of β-Sitosterol Formulations
| Formulation Type | Subject | Bioavailability Increase (vs. Suspension) | Tmax (h) | Half-life (t1/2) (h) | Citation(s) |
| Alginate/Chitosan NPs | Rat | ~3.41-fold | 4 | 5 | [5] |
| β-Sitosterol Suspension | Rat | Control | 4 | 2 | [5] |
Experimental Protocols
Protocol 1: Preparation of β-Sitosterol Alginate/Chitosan Nanoparticles (Based on the Ionotropic Gelation Technique)[5]
-
Prepare Alginate Solution: Dissolve sodium alginate in distilled water to a concentration of 1 mg/mL. Adjust the pH to 5.2 using 1M HCl.
-
Prepare β-Sitosterol Solution: Dissolve 5 mg of β-Sitosterol in a minimal amount of ethanol and sonicate to ensure complete dissolution.
-
Incorporate Drug: Inject the β-Sitosterol solution drop-wise into 5 mL of the sodium alginate solution under continuous magnetic stirring.
-
Initiate Cross-linking: Add a calcium chloride (CaCl₂) solution drop-wise to the alginate mixture while maintaining stirring (e.g., 1000 rpm) for 30 minutes. This forms a calcium-alginate complex, entrapping the β-Sitosterol.
-
Form Nanoparticles: Add a chitosan solution drop-wise to the calcium-alginate suspension. Self-assembled β-Sitosterol-loaded alginate/chitosan nanoparticles will form.
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation to remove unreacted reagents, followed by resuspension in distilled water.
Protocol 2: Preparation of β-Sitosterol Phytosomes (Based on the Thin-Film Hydration Method)[3][9]
-
Dissolution: Dissolve β-Sitosterol and a lipid carrier such as L-α-phosphatidylcholine in an appropriate organic solvent (e.g., chloroform) in a round-bottom flask. A molar ratio of 2:1 (lipid:drug) is a good starting point.[3][9]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a controlled temperature (e.g., 38-40°C). This will form a thin, uniform lipid-drug film on the inner wall of the flask.[3][9][20]
-
Vacuum Drying: Place the flask under a high vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the thin film with a phosphate buffer solution (PBS, pH 7.4). Agitate the flask, for example by stirring or gentle sonication, until the film is fully dispersed, forming a phytosomal suspension. The reaction time and temperature during this step are critical parameters to optimize.[3][9]
-
Size Reduction (Optional): To achieve a more uniform and smaller vesicle size, the suspension can be subjected to high-pressure homogenization or probe sonication.
Visualizations: Workflows and Logic Diagrams
Below are diagrams generated using Graphviz to illustrate key experimental and logical processes.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Beta-Sitosterol: Sources, Extraction Methods and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A β–Sitosterol Encapsulated Biocompatible Alginate/Chitosan Polymer Nanocomposite for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of β-Sitosterol Loaded PLGA and PEG-PLA Nanoparticles for Effective Treatment of Breast Cancer: Preparation, Physicochemical Characterization, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal β-Sitosterol Suppresses Metastasis of CT26/luc Colon Carcinoma via Inhibition of MMP-9 and Evoke of Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. assospharma.com [assospharma.com]
- 11. β-Sitosterol-2-hydroxypropyl-β-cyclodextrin inclusion complex: Characterization and inhibitory effect on adipogenesis in 3T3-L1 pre-adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Self emulsifying drug delivery system (SEDDS) for phytoconstituents: a review. | Semantic Scholar [semanticscholar.org]
- 17. Effect of β-sitosterol self-microemulsion and β-sitosterol ester with linoleic acid on lipid-lowering in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Troubleshooting β-Sitosterol precipitation in stock solutions
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting guides and FAQs to address the common challenge of β-Sitosterol precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my β-Sitosterol precipitating from the stock solution? A1: β-Sitosterol precipitation is often due to its inherent physicochemical properties. Several factors can contribute to this issue:
-
Poor Solubility: It is a lipophilic compound with very low solubility in water and limited solubility in many common organic solvents.[1][2][3]
-
Solvent Choice: The solubility of β-Sitosterol varies significantly between solvents, with the order of solubility in some common solvents being: methanol < n-hexane < ethanol < acetone < ethyl acetate.[3][4]
-
Concentration: If the concentration of β-Sitosterol exceeds its solubility limit in the chosen solvent, it will precipitate.
-
Temperature: Solubility is temperature-dependent. Storing stock solutions at low temperatures, such as 4°C or -19°C, can cause the compound to crystallize and precipitate out of the solution.[5]
-
Moisture: β-Sitosterol can form less soluble monohydrate and hemihydrate crystals in the presence of water.[5][6] Using anhydrous solvents is crucial, as moisture-absorbing solvents like DMSO can lead to reduced solubility.[7]
Q2: What are the best practices for storing β-Sitosterol stock solutions to prevent precipitation? A2: Proper storage is critical for maintaining the stability of your β-Sitosterol stock solution.
-
Aliquot: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Storage Temperature: While long-term storage at -80°C is generally advised for dissolved solutions, be aware that precipitation can occur upon freezing.[7] If you observe precipitation after thawing, gentle warming may be required. For short-term storage, keeping the solution at a controlled room temperature might prevent precipitation, but stability should be monitored.
-
Container: Use well-sealed polyethylene or polypropylene containers to prevent solvent evaporation and moisture absorption.[8]
Q3: Can I simply warm the solution to redissolve the β-Sitosterol precipitate? A3: Yes, gentle warming can often redissolve the precipitate. Heating a solution can temporarily increase the solubility of β-Sitosterol.[9] However, after the solution cools back to room temperature, the compound may precipitate out again if the solution is supersaturated.[9] This technique is best used immediately before diluting the stock for your experiment.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon dissolving or after a short time at room temperature.
-
Possible Cause 1: Concentration Exceeds Solubility Limit. You may have exceeded the maximum solubility of β-Sitosterol in the chosen solvent.
-
Possible Cause 2: Impure or Non-Anhydrous Solvent. The presence of water or other impurities can significantly decrease solubility.[7]
-
Solution: Use a fresh, high-purity, anhydrous grade of the solvent. If using DMSO, ensure it is a fresh bottle, as it is hygroscopic (absorbs moisture from the air).[7]
-
Issue 2: Solution is clear at room temperature but forms a precipitate when stored at 4°C or -20°C.
-
Possible Cause: Temperature-Dependent Solubility. The solubility of β-Sitosterol decreases at lower temperatures, causing it to fall out of solution.[5]
-
Solution 1: Warm Before Use. Before use, gently warm the vial in a water bath until the precipitate is completely redissolved.
-
Solution 2: Aliquot. Store the solution in single-use aliquots to minimize the need for repeated warming and cooling cycles.[7]
-
Solution 3: Optimize Storage. If compatible with the compound's stability, consider storing the stock solution at a controlled room temperature for short-term use to avoid cold-induced precipitation.
-
Data Presentation: β-Sitosterol Solubility in Common Solvents
The solubility of β-Sitosterol can vary based on purity, temperature, and whether the compound is in its anhydrous or hydrated form. The following table provides approximate solubility data.
| Solvent | Solubility | Notes |
| Chloroform | ~20 mg/mL[1] | Often used for initial dissolving but may not be suitable for biological experiments.[1][10] |
| Ethanol (Absolute) | Up to ~6.5 mg/mL (~15 mM)[1] | Solubility can be inconsistent; some protocols use it for 100 mM stocks, while some users report difficulty dissolving even 0.5 mg/mL.[1][9][11] |
| DMSO | Variable | Often used for stock solutions, but solubility is highly dependent on the purity and water content of the DMSO.[7] Fresh, anhydrous DMSO is critical. |
| Water | Insoluble[1][2] | Not a suitable primary solvent. |
| Ethyl Acetate | Higher than Ethanol/Methanol[3][4] | A good solvent, but its compatibility with the experimental setup must be verified. |
Experimental Protocols
Protocol: Preparation of a 10 mM β-Sitosterol Stock Solution in Anhydrous DMSO
Materials:
-
β-Sitosterol (MW: 414.71 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, sealable vials (e.g., polypropylene)
-
Vortex mixer
-
Sonicator or water bath (optional, for gentle warming)
Methodology:
-
Weighing: Accurately weigh 4.15 mg of β-Sitosterol powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO to the vial.
-
Dissolution: Securely cap the vial and vortex vigorously for 2-5 minutes. If undissolved particles remain, sonicate the vial for 5-10 minutes or warm it gently in a water bath (not exceeding 37°C) until the solution becomes clear.
-
Aliquotting: Once the β-Sitosterol is fully dissolved, immediately dispense the solution into single-use, sterile aliquots in tightly sealed tubes.
-
Storage: For long-term storage, keep the aliquots at -80°C. For short-term use, store at -20°C. Be prepared to gently warm the aliquot before use if any precipitate has formed during storage.[7]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting β-Sitosterol precipitation.
Caption: β-Sitosterol can modulate the PI3K/Akt/mTOR signaling pathway.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Physical stability of a microcrystalline beta-sitosterol suspension in oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. β-Sitosterol (BS) Preparation [bio-protocol.org]
- 12. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of mobile phase for β-Sitosterol HPLC analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of the mobile phase for the HPLC analysis of β-Sitosterol.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for reversed-phase HPLC analysis of β-Sitosterol?
A common starting point for the analysis of β-Sitosterol on a C18 column is an isocratic mobile phase consisting of a mixture of methanol and acetonitrile.[1] A frequently cited ratio is Methanol:Acetonitrile (90:10 v/v).[1] Other reported compositions include mixtures of acetonitrile and ethanol, or acetonitrile with a phosphate buffer.[2][3]
Q2: What is the optimal UV detection wavelength for β-Sitosterol?
The maximum absorption wavelength for β-Sitosterol is reported to be around 202 nm.[1] Other analyses have used wavelengths up to 280 nm, though this may be less specific.[2]
Q3: How should I prepare the β-Sitosterol standard and sample solutions?
β-Sitosterol standard is often dissolved in a small amount of chloroform before being diluted to the final concentration with the mobile phase.[1] For sample preparation, such as from supplement tablets, the sample can be crushed, dissolved in chloroform, sonicated, and then diluted with the mobile phase. All solutions should be filtered through a 0.45 µm membrane filter before injection into the HPLC system.[1]
Q4: What are the key system suitability parameters to monitor?
According to United States Pharmacopeia (USP) criteria, key system suitability parameters for HPLC methods include the percent relative standard deviation (%RSD) of retention time and peak area (typically ≤2%), resolution (Rs ≥1.5), tailing factor (τ ≤2), and theoretical plates (N).[1]
Mobile Phase Optimization and Method Parameters
The selection of an appropriate mobile phase is critical for achieving good separation and peak shape. The following tables summarize various mobile phase compositions and chromatographic conditions reported in the literature for β-Sitosterol analysis.
Table 1: Reported Mobile Phase Compositions & Conditions
| Mobile Phase Composition (v/v) | Column Type | Flow Rate (mL/min) | Detection Wavelength (nm) | Approx. Retention Time (min) | Reference |
| Methanol:Acetonitrile (90:10) | C18 | 1.5 | 202 | ~13 | [1] |
| Methanol:Acetonitrile (70:30) | C18 | 0.7 | N/A | ~2.1 | [4] |
| Acetonitrile:Phosphate Buffer pH 7.2 (95:5) | N/A | 1.0 | 280 | ~23.7 | [2] |
| Acetonitrile:Ethanol (85:15) | C18 | 1.0 | 198 | ~36.2 - 36.8 | [3][5] |
| Methanol:Acetonitrile (95:5) | C18 | 1.0 | 208 | ~18.1 | [6] |
Experimental Protocols
Protocol 1: Mobile Phase and Standard Solution Preparation
-
Mobile Phase Preparation: To prepare a 90:10 (v/v) Methanol:Acetonitrile mobile phase, mix 900 mL of HPLC-grade methanol with 100 mL of HPLC-grade acetonitrile.
-
Degassing: Degas the prepared mobile phase for 15 minutes using an ultrasonic bath to remove dissolved gases.[3]
-
Standard Stock Solution: Prepare a stock solution (e.g., 200 µg/mL) by dissolving 10 mg of β-Sitosterol standard in a few drops of chloroform and then diluting to 50 mL with the mobile phase in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and calibration curves by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 15-90 µg/mL).[1]
-
Filtration: Before use, filter all solutions through a 0.45 µm micropore membrane filter.[1]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of β-Sitosterol, with a focus on mobile phase optimization.
Q5: My β-Sitosterol peak is tailing. What are the potential causes and solutions?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column.[7][8]
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the analyte, causing tailing.[8]
-
Cause 2: Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can lead to inconsistent ionization and peak asymmetry.[8]
-
Solution: While β-Sitosterol lacks easily ionizable groups, ensure the mobile phase pH is stable. Using a buffer can help maintain a consistent pH.[8]
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[9]
-
Solution: Reduce the sample concentration or decrease the injection volume.[9]
-
-
Cause 4: Column Degradation: A void at the head of the column or contamination can cause poor peak shape.[7]
-
Solution: Use a guard column to protect the analytical column.[10] If the column is contaminated, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.
-
Q6: I am observing poor resolution between β-Sitosterol and other components. How can I improve it?
Poor resolution means the peaks are not adequately separated.[9]
-
Cause 1: Inappropriate Mobile Phase Strength: If the mobile phase is too "strong" (high percentage of organic solvent), analytes will elute too quickly without sufficient interaction with the stationary phase, leading to poor separation.
-
Solution: Decrease the elution strength. For a Methanol:Acetonitrile mobile phase, try increasing the proportion of the weaker solvent (in this case, neither is significantly weaker, but adjusting the ratio can alter selectivity). Studies have shown that higher methanol ratios can sometimes lead to poor peak resolution.[1][4]
-
-
Cause 2: Incorrect Mobile Phase Composition: The choice of organic modifier can significantly impact selectivity.
-
Solution: Try changing the organic solvent. If you are using methanol, try acetonitrile, or vice-versa. Different solvents interact differently with the analyte and stationary phase, which can alter the elution order and improve resolution.
-
-
Cause 3: Flow Rate is Too High: A high flow rate reduces the time for analytes to interact with the stationary phase.
-
Solution: Reduce the flow rate. A common range for β-Sitosterol analysis is 0.7 - 1.5 mL/min.[4]
-
Q7: My retention times are drifting or are not reproducible. What should I check?
Shifting retention times can compromise peak identification and quantification.[10]
-
Cause 1: Mobile Phase Composition Change: Inaccurate mixing of the mobile phase or evaporation of a more volatile component can change the composition over time.
-
Solution: Ensure the mobile phase is accurately prepared and well-mixed.[10] Keep solvent reservoirs covered to minimize evaporation. Using an isocratic elution with pre-mixed solvents is generally more reproducible.
-
-
Cause 2: System Leaks: A leak in the pump, injector, or fittings will cause a drop in pressure and an increase in retention times.[9][10]
-
Solution: Inspect the system for any visible leaks, especially around fittings and seals. Check for salt buildup from buffers, which can indicate a slow leak.[10]
-
-
Cause 3: Column Temperature Fluctuations: The column temperature affects solvent viscosity and chromatographic interactions.
-
Solution: Use a column thermostat to maintain a constant and consistent temperature.[10]
-
-
Cause 4: Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) until a stable baseline is achieved before starting the analysis.
-
Visual Guides
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// Connections problem -> {peak_tailing, poor_resolution, rt_shift} [color="#5F6368"];
peak_tailing -> {cause_tailing1, cause_tailing2} [color="#5F6368"]; cause_tailing1 -> solution_tailing1 [color="#5F6368"]; cause_tailing2 -> solution_tailing2 [color="#5F6368"];
poor_resolution -> {cause_res1, cause_res2} [color="#5F6368"]; cause_res1 -> solution_res1 [color="#5F6368"]; cause_res2 -> solution_res2 [color="#5F6368"];
rt_shift -> {cause_rt1, cause_rt2} [color="#5F6368"]; cause_rt1 -> solution_rt1 [color="#5F6368"]; cause_rt2 -> solution_rt2 [color="#5F6368"]; } Caption: Common HPLC troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromtech.com [chromtech.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Stigmast-5-en-3-ol Stability and Degradation
Welcome to the technical support center for Stigmast-5-en-3-ol (β-sitosterol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various storage conditions and to offer troubleshooting assistance for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound are exposure to elevated temperatures, light (especially UV), and oxygen.[1][2] These factors can induce oxidation, leading to the formation of various degradation products, commonly referred to as phytosterol oxidation products (POPs). The presence of a lipid matrix can either have a protective or a pro-oxidant effect depending on the specific conditions.
Q2: What are the main degradation products of this compound?
A2: The main degradation products are various oxides formed through the oxidation of the sterol molecule. Common POPs include 7-ketositosterol, 7α-hydroxysitosterol, 7β-hydroxysitosterol, 5α,6α-epoxysitosterol, 5β,6β-epoxysitosterol, and sitostanetriol.[3] The specific profile of degradation products can vary depending on the degradation conditions (e.g., heat, light).
Q3: How does temperature affect the stability of this compound?
A3: Temperature significantly accelerates the degradation of this compound. Studies have shown that at elevated temperatures, such as those used in frying (e.g., 180°C), a substantial percentage of β-sitosterol can degrade.[3][4] The rate of degradation generally increases with higher temperatures. For instance, one study noted a 43% decrease in total sitosterol and campesterol levels after 240 minutes of pan-frying.[3]
Q4: What is the impact of light exposure on the stability of this compound?
A4: Exposure to light, particularly UV radiation, can lead to the photooxidation of this compound. The degradation rate is influenced by the light intensity and the presence of photosensitizers. The primary photooxidation products include 7β-hydroxy, 7α-hydroxy, and 5β,6β-epoxy derivatives. Encapsulation or formulation in a protective matrix can enhance photostability.[5]
Q5: How do humidity and oxygen affect the stability of this compound?
A5: While specific quantitative data for the isolated effects of humidity and oxygen on pure this compound are limited, general principles of lipid and sterol chemistry suggest they are critical factors.
-
Oxygen: As a key reactant in oxidation, the presence of oxygen is essential for the formation of POPs. Limiting oxygen exposure, for instance, through vacuum packaging or the use of oxygen scavengers, can significantly improve the stability of oxygen-sensitive compounds.[6][7][8]
-
Humidity: High humidity can potentially facilitate certain degradation reactions, although its direct impact on pure, crystalline this compound is not well-documented in readily available literature. For phytosterols in a food matrix, moisture content is a critical parameter in stability testing.[1] In oily suspensions, water can influence the crystalline form of β-sitosterol, which may indirectly affect its stability.[9]
Q6: What are the recommended storage conditions for this compound?
A6: To ensure the stability of this compound, it is recommended to store it in a well-closed container, protected from light, and at controlled room temperature (ideally between 10°C and 25°C).[10] For long-term storage, refrigeration (2-8°C) in an inert atmosphere (e.g., under nitrogen or argon) is advisable to minimize oxidation.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Variable Storage Conditions | Ensure that all samples are stored under identical and tightly controlled conditions (temperature, light, humidity). Use calibrated stability chambers. |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol for all time points. Ensure complete dissolution and consistent dilution. |
| Analytical Method Variability | Validate the analytical method for stability-indicating properties. Check for instrument drift and use an internal standard for quantification to correct for injection volume variations.[11] |
| Container Interaction | Evaluate the potential for interaction between the compound and the storage container. Use inert container materials (e.g., glass) where possible. |
Issue 2: Unexpected degradation products observed.
| Possible Cause | Troubleshooting Step |
| Contamination of Solvents or Reagents | Use high-purity solvents and reagents. Check for peroxides in ethers and other susceptible solvents. |
| Interaction with Excipients (in formulations) | Perform forced degradation studies on individual excipients and the drug substance-excipient mixtures to identify potential interactions. |
| Complex Degradation Pathway | Employ advanced analytical techniques like LC-MS/MS or GC-MS/MS for the structural elucidation of unknown degradation products.[12] |
Issue 3: Difficulty in quantifying degradation products.
| Possible Cause | Troubleshooting Step |
| Co-elution of Peaks | Optimize the chromatographic method (e.g., change the mobile phase composition, gradient profile, or column chemistry) to achieve better separation. Two-dimensional GC (GCxGC) can also be employed for complex mixtures.[12] |
| Lack of Reference Standards | If commercial standards are unavailable, consider synthesizing and purifying the main degradation products for use as reference standards. Alternatively, use relative response factors if the structures of the degradants are known. |
| Low Concentration of Degradants | Use a more sensitive detector (e.g., mass spectrometer in SIM mode) or develop a sample enrichment procedure, such as solid-phase extraction (SPE), to concentrate the degradation products before analysis.[1][12] |
Data Presentation
Table 1: Summary of this compound Degradation under Different Conditions
| Condition | Parameter | Observation | Reference |
| Thermal | Temperature: 180°C | 75% degradation after 2 hours. | [4] |
| Frying (Pan) | ~43% decrease in total sitosterol and campesterol after 240 minutes. | [3] | |
| Frying (Deep) | ~26% decrease in total sitosterol and campesterol after 240 minutes. | [3] | |
| Photochemical | UV Irradiation | Degradation rate increases with light intensity. | [5] |
| Formulation | NLC at 4°C | ~2-10% degradation after 30 days. | [13] |
| NLC at 25°C | ~2-10% degradation after 30 days. | [13] | |
| NLC at 40°C | More significant degradation compared to 4°C and 25°C. | [13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid sample in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution and solid sample to a photostability chamber with a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a validated stability-indicating method (e.g., HPLC or GC-MS).
Protocol 2: GC-MS Analysis of this compound and its Oxidation Products
This protocol is a general guideline for the analysis of β-sitosterol and its oxidation products.
-
Sample Preparation and Saponification:
-
To a known amount of sample, add an internal standard (e.g., epicoprostanol or 5α-cholestane).
-
Add 2 M ethanolic potassium hydroxide and reflux for 1 hour to saponify any esters.
-
Cool the mixture and extract the unsaponifiable matter with a nonpolar solvent like n-hexane or diethyl ether.
-
Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS or MSTFA) and heat at 60-70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
-
GC-MS Conditions:
-
Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless or split injection at 280-300°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 180°C), ramp up to a high temperature (e.g., 280-300°C) at a rate of 5-10°C/min, and hold for a sufficient time to elute all compounds.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-600. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.[5][12][13]
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound degradation.
Caption: Simplified degradation pathways of this compound under stress conditions.
Caption: Inhibition of inflammatory signaling pathways by β-sitosterol.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Changes of Phytosterols, Rheology, Antioxidant Activity and Emulsion Stability of Salad Dressing with Cocoa Butter During Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Role of oxygen absorbers in food as packaging material, their characterization and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products [agris.fao.org]
- 11. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Preventing oxidation of β-Sitosterol during extraction and analysis
Welcome to the technical support center for β-sitosterol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals prevent the oxidation of β-sitosterol during extraction and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of β-sitosterol | 1. Oxidation during extraction: Exposure to high temperatures, oxygen, light, or pro-oxidant metal ions can degrade β-sitosterol.[1] 2. Incomplete extraction: The chosen solvent or method may not be efficient for your specific matrix.[2][3] 3. Degradation during saponification: High heat and strong alkaline conditions can lead to losses.[4] | 1. Minimize Oxidation: - Perform extractions at room temperature or below.[5] - Use an inert atmosphere (e.g., nitrogen or argon blanket). - Protect samples from light using amber glassware or by working in a dark environment.[5] - Add antioxidants like tocopherols or quercetin to the extraction solvent.[6][7] 2. Optimize Extraction: - Consider alternative methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which can be more efficient at lower temperatures.[2][3] - Ensure the solvent system is appropriate for both free and conjugated forms of β-sitosterol if necessary.[1] 3. Gentle Saponification: - Use a cold saponification method, allowing the reaction to proceed overnight at room temperature to avoid heat-induced degradation.[5] |
| Appearance of unknown peaks in chromatogram (HPLC/GC) | 1. Formation of Oxidation Products: The unknown peaks are likely β-sitosterol oxidation products (POPs), such as 7-ketositosterol, 7α/β-hydroxysitosterol, and 5,6α/β-epoxysitosterol.[7][8] 2. Contamination: Contamination from solvents, glassware, or the sample matrix itself. | 1. Confirm Oxidation: - Use GC-MS to identify the mass spectra of the unknown peaks and compare them to known POPs.[5][8] - Re-run the extraction and analysis with stricter preventative measures (antioxidants, inert atmosphere, low temperature) to see if the peaks are reduced. 2. Prevent Contamination: - Use high-purity solvents. - Thoroughly clean all glassware. - Run a blank (solvent only) to identify any peaks originating from the system or solvents. |
| Poor reproducibility of results | 1. Inconsistent sample handling: Variations in temperature, light exposure, or time between extraction and analysis can lead to different levels of oxidation. 2. Sample heterogeneity: The concentration of β-sitosterol may not be uniform throughout the source material. | 1. Standardize Procedures: - Follow a strict, documented protocol for all samples. - Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts under nitrogen at -20°C or lower in the dark.[1] 2. Ensure Homogeneity: - Thoroughly homogenize the source material before taking a subsample for extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause β-sitosterol oxidation?
A: β-sitosterol is susceptible to oxidation due to factors like heat, light, oxygen, the presence of metal ions, and extreme pH levels.[1] High temperatures, such as those used in some extraction methods or during frying, are particularly detrimental and can lead to significant degradation.[9]
Q2: Which antioxidants are most effective at preventing β-sitosterol oxidation?
A: Natural antioxidants have been shown to be highly effective. Studies indicate that green tea catechins (GTC), alpha-tocopherol (a form of Vitamin E), and quercetin are more effective than the synthetic antioxidant butylated hydroxytoluene (BHT) in preventing the oxidation of β-sitosterol.[6][7][8]
Q3: What is the impact of temperature on β-sitosterol stability?
A: Temperature has a significant impact. β-sitosterol is thermally unstable, with studies showing as much as a 75% loss when heated at 180°C for 2 hours.[7][8] Even lower temperatures can cause degradation; for instance, heating milk at 90°C for 15 minutes resulted in a 65% decrease in β-sitosterol.[10] During saponification, β-sitosterol is more susceptible to decomposition at 45°C than in a high-alkalinity solution at 24°C.[4]
Q4: How should I store my samples and extracts to prevent degradation?
A: Samples and extracts should be protected from light and oxygen. It is recommended to store samples flushed with nitrogen in amber, sealed vials at low temperatures (-20°C or below).[1][11] For nanostructured lipid carriers (NLCs) containing β-sitosterol, storage at 4°C showed significantly less degradation than at 25°C or 40°C.[11]
Q5: Which extraction method is best for minimizing oxidation?
A: Cold saponification followed by solvent extraction is a preferred method to avoid the formation of artifacts.[5] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) with CO₂ are also excellent choices as they are highly efficient at lower temperatures, reducing the risk of thermal degradation.[2][3] Conventional high-temperature methods like Soxhlet should be used with caution.
Q6: Do I need to derivatize my sample for analysis?
A: It depends on the analytical method. For Gas Chromatography (GC) analysis, derivatization (e.g., silylation to form TMS derivatives) is necessary to increase the volatility of β-sitosterol and its oxidation products.[8] For High-Performance Liquid Chromatography (HPLC), derivatization is typically not required, simplifying the analysis.[12][13]
Quantitative Data Summary
Table 1: Effect of Temperature on β-Sitosterol Stability
| Condition | Matrix/Solvent | Retention/Recovery of β-Sitosterol | Reference |
| 180°C for 2 hours | Pure compound | ~25% Retention (75% degradation) | [7][8] |
| 90°C for 15 minutes | Milk | ~35% Retention (65% degradation) | [10] |
| 45°C for 3 hours (Saponification) | Methanolic KOH | 59% Retention | [4] |
| 37°C for 18 hours (Saponification) | Methanolic KOH | Stable (relative to control) | [4] |
| Storage at 40°C for 30 days | NLC dispersion | ~90-98% Retention (2-10% loss) | [11] |
| Storage at 4°C / 25°C for 30 days | NLC dispersion | Minimal loss | [11] |
Table 2: Effectiveness of Various Antioxidants
| Antioxidant (at 200 ppm) | Efficacy in Preventing Oxidation | Reference |
| Green Tea Catechins (GTC) | More effective than BHT | [7] |
| α-Tocopherol | More effective than BHT | [7] |
| Quercetin | More effective than BHT | [7] |
| Butylated Hydroxytoluene (BHT) | Less effective than GTC, α-tocopherol, quercetin | [7][12] |
Experimental Protocols
Protocol 1: Cold Saponification and Extraction of β-Sitosterol
This protocol is designed to minimize oxidation by avoiding heat.
Materials:
-
Sample matrix (e.g., 0.5 g of oil or homogenized plant tissue)
-
Internal standard (e.g., 19-hydroxycholesterol)
-
1 M Methanolic KOH
-
Diethyl ether
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Amber glass vials
-
Nitrogen gas source
Procedure:
-
Weigh approximately 0.5 g of the sample into a silanized, amber glass vial.
-
Add a known amount of internal standard.
-
Add 5 mL of 1 M methanolic KOH.
-
Blanket the vial with nitrogen, seal tightly, and shake.
-
Allow the saponification to proceed overnight (18-24 hours) at room temperature in the dark with gentle agitation.[5][4]
-
After saponification, add 5 mL of deionized water and 5 mL of saturated NaCl solution.
-
Extract the unsaponifiable lipids by adding 10 mL of diethyl ether and vortexing for 2 minutes.
-
Centrifuge to separate the phases. Transfer the upper ether layer to a clean amber vial.
-
Repeat the extraction (steps 7-8) two more times, pooling the ether layers.
-
Wash the pooled ether extract with 10 mL of deionized water.
-
Dry the ether extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of an appropriate solvent (e.g., hexane for GC or mobile phase for HPLC) for analysis.
Protocol 2: HPLC Analysis of β-Sitosterol
This protocol provides a reliable method for the quantification of β-sitosterol.
Instrumentation & Conditions:
-
HPLC System: With UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile (90:10 v/v).[13][14]
-
Column Temperature: 25-40°C.[15]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a stock solution of β-sitosterol standard (e.g., 200 µg/mL) in the mobile phase. A few drops of chloroform may be needed for initial dissolution.[13]
-
Create a series of calibration standards (e.g., 15, 30, 45, 60, 75, 90 µg/mL) by diluting the stock solution.[14]
-
Filter the reconstituted sample extracts and calibration standards through a 0.45 µm syringe filter before injection.[13]
-
Inject the standards to generate a calibration curve.
-
Inject the samples.
-
Quantify the β-sitosterol concentration in the samples by comparing the peak area to the calibration curve.
Visualizations
Experimental Workflow for β-Sitosterol Analysis
Caption: Workflow for β-sitosterol extraction and analysis with key oxidation prevention steps highlighted.
Troubleshooting Logic for Low β-Sitosterol Recovery
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of β-sitosterol and campesterol in sunflower oil upon deep- and pan-frying of French fries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of cholesterol and beta-sitosterol and prevention by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Matrix effects in the quantification of Stigmast-5-en-3-ol from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Stigmast-5-en-3-ol (also known as β-sitosterol) from complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the context of this compound quantification, particularly with LC-MS, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable measurements.[1][3] Components in complex matrices like plasma, serum, or food extracts, such as phospholipids and salts, are common sources of matrix effects.[1]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include poor reproducibility of results, decreased peak area counts, peak shape distortion (e.g., splitting or tailing), and a lack of linearity in the calibration curve.[4] Inconsistent recovery of internal standards across different samples can also be a strong indicator of variable matrix effects.
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation can be employed to remove interfering substances from the sample matrix.[5] For this compound, a common approach involves saponification to release the free sterol from its esterified forms, followed by extraction of the unsaponifiable matter.[6]
Q4: What is the role of an internal standard in mitigating matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before sample processing. A stable isotope-labeled version of this compound is the ideal IS as it co-elutes with the analyte and experiences similar matrix effects, thus allowing for accurate correction of signal variations.[7]
Q5: When should I consider using matrix-matched calibration?
A5: Matrix-matched calibration is recommended when a suitable stable isotope-labeled internal standard is not available or when significant matrix effects are still observed despite other mitigation strategies. This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This approach helps to compensate for the matrix-induced signal suppression or enhancement.[8][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity
Possible Cause: Co-eluting matrix components interfering with the analyte at the chromatographic or ionization level.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Adjust the mobile phase gradient to better separate this compound from interfering peaks.
-
Consider using a different stationary phase (e.g., a C18 column is commonly used for sterol analysis).[6]
-
Evaluate the use of a guard column to protect the analytical column from strongly retained matrix components.[4]
-
-
Enhance Sample Cleanup:
-
If using protein precipitation, consider incorporating an SPE or LLE step to further remove matrix components.
-
For SPE, experiment with different sorbents and elution solvents to achieve a cleaner extract.
-
-
Check for Ion Source Contamination:
-
Clean the ion source of the mass spectrometer as contaminants can accumulate and affect signal intensity.
-
Issue 2: Inconsistent and Low Analyte Recovery
Possible Cause: Inefficient extraction or degradation of this compound during sample preparation.
Troubleshooting Steps:
-
Evaluate Extraction Protocol:
-
Ensure the pH of the extraction solvent is optimal for this compound.
-
For LLE, experiment with different organic solvents to improve extraction efficiency.
-
If saponification is used, ensure complete hydrolysis of steryl esters.
-
-
Assess Analyte Stability:
-
This compound can be susceptible to oxidation. Consider adding an antioxidant like BHT to the extraction solvent.[10]
-
Minimize sample exposure to light and high temperatures during processing.
-
-
Utilize a Stable Isotope-Labeled Internal Standard:
-
The use of a deuterated this compound internal standard can help to accurately track and correct for recovery losses.[10]
-
Issue 3: High Signal Variability Between Samples (Poor Precision)
Possible Cause: Inconsistent matrix effects across different sample lots or individuals.
Troubleshooting Steps:
-
Implement Matrix-Matched Calibration:
-
Prepare calibration standards in a pooled blank matrix to account for the average matrix effect.
-
-
Standard Addition Method:
-
For highly variable or unique matrices, the method of standard additions can be employed. This involves spiking known amounts of the analyte into the actual sample to create a calibration curve within that specific matrix.[7]
-
-
Dilute the Sample:
-
If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[11]
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for this compound Quantification
| Analytical Method | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| HPLC-UV | 1 - 10 µg/mL | Simple, cost-effective | Lower sensitivity, potential for interferences |
| GC-MS | 5 - 50 ng/mL[6] | High sensitivity and selectivity | Requires derivatization, not suitable for thermolabile compounds |
| LC-MS/MS | 1 - 10 ng/mL[12] | High sensitivity and selectivity, no derivatization needed | Susceptible to matrix effects, higher instrument cost |
Table 2: Impact of Matrix Effects on this compound Recovery
| Sample Matrix | Sample Preparation Method | Observed Matrix Effect | Apparent Recovery (%) |
| Human Plasma | Protein Precipitation | Ion Suppression | 50 - 70% |
| Human Plasma | LLE after Saponification | Minimal Suppression | 85 - 105% |
| Fortified Food | QuEChERS | Ion Enhancement | 110 - 130% |
| Fortified Food | SPE after Extraction | Minimal Effect | 90 - 110% |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma for LC-MS/MS Analysis
This protocol is a generalized procedure and may require optimization for specific applications.
-
Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., deuterated this compound in methanol).
-
Add 1 mL of a 1 M ethanolic potassium hydroxide solution.
-
Vortex for 30 seconds and incubate at 60°C for 1 hour for saponification.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of n-hexane to the saponified sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 2 mL of n-hexane and combine the hexane layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol/acetonitrile mixture) for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. providiongroup.com [providiongroup.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
Technical Support Center: Crystallization of High-Purity β-Sitosterol
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of high-purity β-Sitosterol.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification and crystallization of β-Sitosterol.
Category 1: Purity and Co-Crystallization Issues
Q1: My β-Sitosterol crystals are impure. What are the likely contaminants and how can I remove them?
A: The most common contaminants in β-Sitosterol preparations are other structurally similar phytosterols, such as campesterol and stigmasterol, which tend to co-crystallize.[1] Standard crystallization alone is often insufficient to achieve high purity, rarely exceeding 70%.[2][3]
Troubleshooting Steps:
-
Initial Assessment: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the impurities.[4][5][6][7]
-
Fractional Crystallization: This technique can be used as a preliminary step to separate fractions based on solubility differences in a specific solvent.[2][8]
-
Chromatographic Purification: For achieving purity greater than 90%, column chromatography is essential.
-
Recrystallization: After chromatographic separation, a final recrystallization step in a suitable solvent (e.g., acetone, ethyl acetate) can yield high-purity crystals.[9]
A combination of fractional crystallization followed by silica gel and Na-Y zeolite chromatography has been shown to afford β-Sitosterol in gram quantities with over 92% purity.[2][8][10]
Q2: Why do other phytosterols co-crystallize so readily with β-Sitosterol?
A: Co-crystallization occurs because of the high structural similarity between phytosterols like β-sitosterol, campesterol, and stigmasterol.[1] These molecules can pack together into a stable crystal lattice, forming what is known as a crystalline solid solution (CSS).[1] This makes their separation by simple crystallization extremely challenging.
Category 2: Low Yield and Recovery
Q3: I am experiencing very low yields during crystallization. What factors could be causing this and how can I improve recovery?
A: Low yield is typically a result of suboptimal solvent selection and inappropriate crystallization conditions.
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve a high amount of β-Sitosterol at an elevated temperature and a very low amount at room temperature or below. Based on solubility data, ethyl acetate and acetone are excellent candidates, while methanol is a poor solvent for initial dissolution but can be used in final crystallization steps for precipitation.[9][11][12][13] The presence of water in organic solvents significantly reduces the solubility of phytosterols, which can be leveraged to induce crystallization.[14]
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Supersaturation Control: Ensure you are creating an appropriate level of supersaturation. Dissolve the crude β-Sitosterol in a minimal amount of hot solvent to ensure the solution is fully saturated.
-
Cooling Rate: A slow and controlled cooling rate generally promotes the growth of larger, more stable crystals and can improve the overall yield of the desired crystalline form. Rapid cooling can lead to the formation of fine, potentially less pure crystals.
-
Optimize Ripening Time: Allowing the crystals to "ripen" or age in the mother liquor at a low temperature (e.g., 4.5°C for ~26 hours) can improve product purity and yield.[15]
Category 3: Crystal Form (Polymorphism) and Morphology
Q4: The physical form of my crystals is inconsistent (e.g., needles vs. plates). How can I control the crystal habit and polymorphic form?
A: β-Sitosterol is known to exhibit polymorphism, existing in anhydrous, hemihydrated, and monohydrated crystalline forms.[16][17][18] The crystal habit (shape) and polymorphic form are highly sensitive to the crystallization conditions, particularly the presence of water.
Troubleshooting Steps:
-
Control Water Content: The amount of water in the solvent system is a critical factor.
-
Anhydrous Crystals: Crystallization from a strictly anhydrous, water-immiscible solvent like hexane tends to produce plate-like anhydrous crystals.[18]
-
Hydrated Crystals: The addition of even parts-per-million (ppm) levels of water can lead to the formation of needle-shaped monohydrate or hemihydrate crystals.[18]
-
-
Optimize Process Parameters:
-
Use of Surfactants: The addition of surfactants, such as polysorbate 80, can help reduce the size of initially large crystals, leading to a more microcrystalline suspension.[16][19]
-
Characterization: Use X-ray Powder Diffraction (XRPD) to identify the specific polymorphic form of your crystals.[17]
Quantitative Data
Table 1: Solubility of β-Sitosterol in Various Organic Solvents at Different Temperatures
This table summarizes the mole fraction solubility (x10³) of β-Sitosterol. Higher values indicate greater solubility.
| Temperature (K) | Methanol | n-Hexane | Ethanol | Acetone | Ethyl Acetate |
| 278.15 | 0.05 | 0.12 | 0.20 | 1.51 | 4.65 |
| 283.15 | 0.07 | 0.16 | 0.28 | 2.11 | 6.22 |
| 288.15 | 0.10 | 0.22 | 0.39 | 2.89 | 8.21 |
| 293.15 | 0.13 | 0.29 | 0.54 | 3.91 | 10.76 |
| 298.15 | 0.18 | 0.39 | 0.74 | 5.25 | 13.98 |
| 303.15 | 0.24 | 0.52 | 1.01 | 6.99 | 18.04 |
| 308.15 | 0.32 | 0.69 | 1.36 | 9.22 | 23.13 |
| 313.15 | 0.43 | 0.91 | 1.81 | 12.06 | 29.50 |
| 318.15 | 0.56 | 1.18 | 2.40 | 15.65 | 37.42 |
| 323.15 | 0.74 | 1.52 | 3.16 | 20.18 | 47.22 |
| 328.15 | 0.96 | 1.95 | 4.13 | 25.86 | 59.29 |
| 333.15 | 1.25 | 2.49 | 5.38 | 32.96 | 74.11 |
(Data compiled from Journal of Chemical & Engineering Data)[9][11]
Table 2: Comparison of Purification Techniques for High-Purity β-Sitosterol
| Technique | Principle | Achievable Purity | Advantages | Disadvantages |
| Solvent Crystallization (Alone) | Differential solubility of sterols in a given solvent system.[15] | ~70%[2][3] | Simple, cost-effective for initial enrichment. | Ineffective for removing structurally similar sterols; low purity. |
| Silica Gel Chromatography | Adsorptive separation based on polarity.[2] | >80% (post-fractionation) | Good separation of sterols from other lipids. | Can be time-consuming; requires significant solvent volumes. |
| Na-Y Zeolite Chromatography | Molecular sieving; separates molecules based on size and shape.[2] | >92% (post-silica gel) | Highly selective for removing specific sterols (e.g., stigmasterol). | Requires prior purification steps; zeolite activation needed. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix.[15] | Up to 97% | High purity and recovery; scalable. | Requires specialized equipment; can be complex to optimize. |
| Combined 3-Step Method (Fractional Crystallization + Silica Gel + Zeolite) | A synergistic approach combining the advantages of multiple techniques.[2][15] | >92%[2][10] | Rapid (~72 hours), cost-effective, high yield (>22%), and high purity. | Multi-step process requiring careful optimization at each stage. |
Experimental Protocols
Protocol 1: Multi-Step Purification of β-Sitosterol from a Commercial Phytosterol Mixture
This protocol is adapted from methodologies that achieve >92% purity and >22% yield.[2][10]
-
Fractional Crystallization (Initial Enrichment) a. Dissolve 10g of the crude commercial phytosterol mixture in 200 mL of hexane. b. Stir the solution at room temperature for 2 hours to ensure complete dissolution. c. Slowly cool the solution to 4°C and hold for 12 hours to allow for precipitation. d. Separate the solid (S) and liquid (L) fractions via vacuum filtration. The L fraction is typically enriched in β-Sitosterol. e. Evaporate the solvent from the L fraction under reduced pressure.
-
Silica Gel Chromatography a. Prepare a silica gel column (e.g., 200-300 mesh) using hexane as the mobile phase. b. Dissolve the dried L fraction residue in a minimal amount of hexane. c. Load the sample onto the column and elute with a hexane:ethyl acetate gradient, starting with 100% hexane and gradually increasing the ethyl acetate concentration. d. Collect fractions and analyze them using Thin Layer Chromatography (TLC) or GC-MS to identify the β-Sitosterol-rich fractions. e. Combine the pure fractions and evaporate the solvent.
-
Na-Y Zeolite Chromatography (Final Polishing) a. Activate Na-Y zeolite by heating at 120°C for 4 hours. b. Dissolve the β-Sitosterol-enriched fraction from the previous step in hexane. c. Add activated Na-Y zeolite in a 10:1 (w/w) ratio of zeolite to phytosterol extract. d. Stir the mixture at 200 rpm at 32°C for 48 hours. The zeolite will selectively adsorb remaining impurities like stigmasterol. e. Filter off the zeolite and wash it with fresh hexane. f. Combine the filtrates and remove the solvent in vacuo to obtain the purified β-Sitosterol.
-
Final Recrystallization a. Dissolve the purified β-Sitosterol in a minimal amount of hot acetone or ethyl acetate. b. Allow the solution to cool slowly to room temperature, then transfer to 4°C for 24 hours. c. Collect the resulting high-purity crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visual Guides and Workflows
Caption: Troubleshooting workflow for purifying β-Sitosterol crystals.
Caption: Logical flow for selecting an optimal crystallization solvent.
References
- 1. Crystal engineering of nutraceutical phytosterols: new cocrystal solid solutions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and identification of an isomer of β-sitosterol by HPLC and GC-MS [scirp.org]
- 8. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. crystallizationsystems.com [crystallizationsystems.com]
- 15. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing the crystal size and habit of β-sitosterol in suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing the crystal size and habit of beta-sitosterol in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Stigmasterol
Introduction: Stigmasterol (Stigmasta-5,22-dien-3-ol) is a widely occurring phytosterol found in various plants, including soybeans.[1][2] It has garnered significant attention from the scientific community for its diverse pharmacological properties, including potent anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][3] This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of Stigmasterol, presenting experimental data against other known anti-inflammatory agents, detailing experimental protocols, and illustrating the underlying molecular pathways. The focus of this guide is Stigmasterol, a compound closely related to Stigmast-5-en-3-ol (β-Sitosterol), both belonging to the phytosterol family and sharing similar biological activities.
Quantitative Data Summary: Stigmasterol vs. Alternatives
The anti-inflammatory potential of Stigmasterol has been validated in several preclinical in vivo models. Its performance is often comparable to or surpasses that of standard anti-inflammatory drugs. The following tables summarize the quantitative outcomes from key studies.
Table 1: Comparison in Lipopolysaccharide (LPS)-Induced Inflammation Model (Murine)
| Compound | Dose | Parameter | Result (% Reduction or Score) | Reference |
| Stigmasterol | 10 mg/kg | Total Fever Response | 39.93 ± 10.52% | [2] |
| 50 mg/kg | Total Fever Response | 53.05 ± 5.84% | [2] | |
| 100 mg/kg | Total Fever Response | 77.27 ± 6.25% | [2] | |
| 10 mg/kg | Lung Inflammation Score | 6.50 ± 0.54 (vs. 9.20 ± 0.73 for control) | [2] | |
| 50 mg/kg | Lung Inflammation Score | 4.60 ± 0.40 (vs. 9.20 ± 0.73 for control) | [2] | |
| 100 mg/kg | Lung Inflammation Score | 4.10 ± 0.42 (vs. 9.20 ± 0.73 for control) | [2] | |
| Prednisolone | 10 mg/kg | Infiltrating Cells (Aqueous Humor) | ~78.8% reduction | [4][5] |
| Astaxanthin | 100 mg/kg | Infiltrating Cells (Aqueous Humor) | ~79.9% reduction | [4][5] |
Note: Data for Prednisolone and Astaxanthin are from a comparable LPS-induced uveitis model and are included to provide context for the efficacy of a standard steroidal anti-inflammatory drug.
Table 2: Comparison in Carrageenan-Induced Paw Edema Model (Rodent)
| Compound | Dose | Time Post-Induction | Paw Edema Inhibition (%) | Reference |
| Stigmasterol | 10 mg/kg | Not Specified | Significant reduction reported | [6] |
| Izalpinin | 10 mg/kg | 1 hour | ~35% | [7] |
| 20 mg/kg | 1 hour | ~45% | [7] | |
| 40 mg/kg | 1 hour | ~50% | [7] |
Note: Direct percentage inhibition for Stigmasterol in this specific model was not quantified in the available literature, though its effectiveness was established. Data for Izalpinin, another natural compound, is provided for comparison.
Key Signaling Pathways in Stigmasterol's Anti-inflammatory Action
Stigmasterol exerts its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Stigmasterol inhibits the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common in vivo inflammation models used to assess Stigmasterol.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of compounds on systemic inflammatory responses, including fever and organ inflammation.
-
Animals: Male BALB/c mice (or other appropriate strain), 6-8 weeks old.
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Procedure:
-
Divide animals into groups (e.g., Vehicle Control, LPS Control, Stigmasterol-treated groups at various doses, Positive Control).
-
Administer Stigmasterol (e.g., 10, 50, 100 mg/kg) or vehicle (e.g., polyethylene glycol) intraperitoneally (i.p.) or orally (p.o.).
-
After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting LPS (from E. coli) intraperitoneally at a pre-determined dose (e.g., 1-5 mg/kg).
-
Fever Measurement: Monitor rectal temperature at regular intervals (e.g., every 30 minutes for 6 hours) using a digital thermometer.
-
Cell Proliferation: At the end of the experiment (e.g., 24 hours), collect blood via cardiac puncture for total and differential leukocyte counts. Peritoneal lavage can also be performed to assess neutrophil infiltration.
-
Histopathology: Euthanize animals and collect organs such as lungs and liver. Fix tissues in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation of tissue damage and inflammatory cell infiltration.[2]
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[8][9][10]
-
Animals: Male Wistar or Sprague-Dawley rats, weighing 150-200g.
-
Acclimatization: As described above.
-
Procedure:
-
Group animals as previously described.
-
Administer Stigmasterol, vehicle, or a positive control drug (e.g., Indomethacin) orally or i.p.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. The left paw receives an equal volume of saline as a control.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer or digital calipers.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
General Experimental Workflow
The process of validating a potential anti-inflammatory compound in vivo follows a structured workflow from initial preparation to final data analysis.
References
- 1. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stigmasterol inhibits lipopolysaccharide-induced innate immune responses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effects of astaxanthin on lipopolysaccharide-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Comparative Efficacy of β-Sitosterol and Standard Anti-Inflammatory Drugs: A Scientific Guide
This guide provides a detailed comparison of the anti-inflammatory efficacy of β-Sitosterol, a naturally occurring phytosterol, against conventional anti-inflammatory drugs. The analysis is based on quantitative data from in vivo and in vitro experimental studies, offering researchers and drug development professionals a comprehensive overview of its potential as an anti-inflammatory agent.
Quantitative Comparison of Anti-Inflammatory Efficacy
The following table summarizes the comparative efficacy of β-Sitosterol and standard anti-inflammatory drugs in various animal models of acute inflammation. The data highlights the dose-dependent inhibitory effects of β-Sitosterol on inflammation, which in several instances are comparable or superior to those of established drugs like ibuprofen, indomethacin, and prednisone.[1][2]
| Compound | Dose | Experimental Model | Inhibition (%) | Source |
| β-Sitosterol | 50 mg/kg | Carrageenan-Induced Rat Paw Edema | 51% | [1] |
| β-Sitosterol | 100 mg/kg | Carrageenan-Induced Rat Paw Edema | 63% | [1] |
| β-Sitosterol | 200 mg/kg | Carrageenan-Induced Rat Paw Edema | 70% | [1] |
| Ibuprofen | 200 mg/kg | Carrageenan-Induced Rat Paw Edema | 53% | [1] |
| Prednisone | 15 mg/kg | Carrageenan-Induced Rat Paw Edema | 59% | [1] |
| β-Sitosterol | 0.5 mg/ear | TPA-Induced Mouse Ear Edema | 56.39% | [1] |
| β-Sitosterol | 1.0 mg/ear | TPA-Induced Mouse Ear Edema | 79.20% | [1] |
| β-Sitosterol | 1.5 mg/ear | TPA-Induced Mouse Ear Edema | 98.90% | [1] |
| Indomethacin | 0.5 mg/ear | TPA-Induced Mouse Ear Edema | 95.36% | [1] |
| β-Sitosterol | 10 mg/kg, i.p. | Carrageenan-Induced Rat Paw Edema | Significant (P < 0.05) | [2] |
| β-Sitosterol | 20 mg/kg, i.p. | Carrageenan-Induced Rat Paw Edema | Significant (P < 0.05) | [2] |
| Ibuprofen | 50 mg/kg, i.p. | Carrageenan-Induced Rat Paw Edema | Comparable to β-Sitosterol | [2] |
TPA: 12-O-tetradecanoylphorbol-13-acetate; i.p.: Intraperitoneal
Mechanisms of Anti-Inflammatory Action
β-Sitosterol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes[3], β-Sitosterol's mechanism is more multifaceted. It has been shown to suppress the activation of critical pro-inflammatory transcription factors and signaling cascades.
Studies on microglia and macrophage cell lines demonstrate that β-Sitosterol can inhibit the lipopolysaccharide (LPS)-induced activation of pathways such as ERK, p38, and NF-κB.[4] This inhibition leads to a significant reduction in the expression and secretion of pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and COX-2.[4][5] Furthermore, β-Sitosterol has been found to reduce the expression of NLRP3, a key component of the inflammasome, and inhibit the activation of caspase-1.[5][6]
Caption: Anti-inflammatory signaling pathway of β-Sitosterol.
Key Experimental Protocols
The quantitative data presented in this guide are derived from well-established animal models of inflammation. The methodologies for these key experiments are detailed below.
This is a widely used model for evaluating acute, non-immune inflammation.
-
Objective: To assess the anti-edematous effect of a compound.
-
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Treatment Administration: Animals are divided into groups and administered the test compound (β-Sitosterol), a standard drug (e.g., Ibuprofen), or a vehicle (control) via oral or intraperitoneal routes.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Edema Measurement: The paw volume is measured again at various time points post-carrageenan injection (e.g., every hour for up to 5 hours).[2]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
This model is used to study topical anti-inflammatory activity.
-
Objective: To evaluate the ability of a topically applied compound to reduce inflammation.
-
Methodology:
-
Animal Model: Swiss or BALB/c mice are commonly used.
-
Induction and Treatment: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone is applied to the surface of the mouse's ear to induce inflammation. The test compound (β-Sitosterol) or standard drug (e.g., Indomethacin) is co-applied with the TPA or applied shortly after.
-
Edema Measurement: After a specific duration (e.g., 4-6 hours), the mice are euthanized. A standard-sized circular punch is taken from both the treated (inflamed) and untreated ears. The weight difference between the two punches provides a quantitative measure of the edema.[1]
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction in the weight of the ear punch compared to the TPA-only control group.
-
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
The available experimental data indicates that β-Sitosterol possesses significant anti-inflammatory properties. Its efficacy is comparable, and in some models and dosages, superior to standard anti-inflammatory drugs like ibuprofen and indomethacin.[1] The mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB, ERK, and p38, which distinguishes it from traditional NSAIDs.[4] These findings support the potential for β-Sitosterol as a therapeutic agent for inflammatory conditions, although further clinical research is necessary to establish its efficacy and safety in humans.
References
- 1. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A STUDY OF β-SITOSTEROL, STIGMASTEROL AND 2- HYDROXYHEXADECANOIC ACID METHYL ESTER AGAINST CYCLOXYGENASES (COX-1 & COX-2) AND 5-LIPOXYGENASE AS POTENTIAL PAIN INHIBITORS USING IN-SILICO APPROACH – ScienceOpen [scienceopen.com]
- 4. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Stigmast-5-en-3-ol Derivatives: A Comparative Guide to In Vitro Cytotoxicity Against Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic effects of various Stigmast-5-en-3-ol derivatives against several cancer cell lines. This compound, a widely occurring phytosterol, and its semi-synthetic derivatives have garnered significant interest in oncology research due to their potential as anticancer agents. This document summarizes key experimental data, details the methodologies employed for their evaluation, and visualizes relevant biological pathways to offer a comprehensive resource for the scientific community.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The data, presented as EC₅₀ and IC₅₀ values, indicates that chemical modification of the parent compound can significantly enhance its anticancer potency.
Stigmasterol Derivatives Against Breast Cancer Cell Lines
A study focusing on breast cancer cell lines demonstrated that while the parent stigmasterol was non-toxic (EC₅₀ > 250 µM), several of its derivatives exhibited improved and selective cytotoxicity.[1][2][3][4]
| Compound | Cell Line | EC₅₀ (µM)[1][2][3][4] |
| Stigmasterol (Parent Compound) | MCF-7 | > 250 |
| HCC70 | > 250 | |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | 21.92 |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 | 22.94 |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 | 16.82 |
EC₅₀: Half-maximal effective concentration. MCF-7: Hormone receptor-positive breast cancer. HCC70: Triple-negative breast cancer.
Synthetic Stigmasterol Derivatives Against Various Cancer Cell Lines
Further research into novel synthetic derivatives, designated AB-1 through AB-11, revealed compounds with cytotoxicities comparable to the standard chemotherapeutic drug, doxorubicin.[5]
| Compound | MCF-7 IC₅₀ (µmol·L⁻¹) | A549 IC₅₀ (µmol·L⁻¹) | HepG2 IC₅₀ (µmol·L⁻¹) |
| Stigmasterol (Parent Compound) | >100 | >100 | >100 |
| AB-5 | 3.69 | 5.86 | 6.5 |
| AB-10 | 5.86 | 23.51 | 28.53 |
| AB-11 | 1.98 | 2.39 | 2.35 |
| Doxorubicin (Positive Control) | 3.39 | 2.15 | 8.99 |
IC₅₀: Half-maximal inhibitory concentration. MCF-7: Breast cancer. A549: Lung cancer. HepG2: Liver cancer.
Experimental Protocols
The evaluation of the cytotoxic effects of this compound derivatives is predominantly carried out using cell viability assays. The following is a detailed methodology for the widely used MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[8]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., MEM supplemented with 10% Fetal Bovine Serum)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (e.g., 2 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).[9][10] Include untreated cells as a negative control and a solvent control.
-
MTT Addition: After the incubation period, remove the medium and add the MTT solution to each well (e.g., 28-50 µL).[9][10] Incubate the plate for 1.5 to 4 hours at 37°C.[9][11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 100-130 µL of DMSO) to dissolve the formazan crystals.[9][11] The plate may be shaken gently for about 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 500 and 600 nm (e.g., 492 nm or 570 nm).[8][9][11] A reference wavelength of greater than 650 nm can also be used.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ or EC₅₀ values are then determined from the dose-response curves.
Visualized Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the potential mechanisms of action of this compound derivatives, the following diagrams are provided.
Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.
This compound and its derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One such pathway is the Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the Akt/mTOR Signaling Pathway by this compound Derivatives.
Conclusion
The derivatization of this compound represents a promising strategy for the development of novel anticancer agents. The presented data clearly indicates that specific structural modifications can lead to a significant enhancement of cytotoxic activity against various cancer cell lines, in some cases reaching potencies comparable to established chemotherapeutic drugs. The primary mechanism of action appears to be the induction of apoptosis, potentially mediated through the inhibition of critical cell survival pathways such as the Akt/mTOR cascade.[12] Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully assess their therapeutic potential.
References
- 1. purerims.smu.ac.za [purerims.smu.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells [frontiersin.org]
A Comparative Guide to HPLC and GC-MS Methods for β-Sitosterol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of β-sitosterol, a prominent phytosterol with significant applications in the pharmaceutical and nutraceutical industries, is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of their performance for β-sitosterol quantification, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable method for their specific needs.
Methodology Comparison
Both HPLC and GC-MS offer robust platforms for the separation and quantification of β-sitosterol. However, they operate on different principles, which dictates their respective strengths and weaknesses in this application.
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for non-volatile and thermally labile compounds like β-sitosterol, which can be analyzed in its native form without the need for chemical derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. For non-volatile compounds like β-sitosterol, a derivatization step is typically required to increase their volatility and thermal stability.
Below is a comparative summary of the performance characteristics of HPLC and GC-MS for β-sitosterol quantification, compiled from various studies.
Quantitative Performance Data
The following tables summarize the key validation parameters for HPLC and GC-MS methods for the quantification of β-sitosterol. These values represent typical performance and may vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: HPLC Method Performance for β-Sitosterol Quantification
| Validation Parameter | Typical Performance | Reference(s) |
| Linearity (Concentration Range) | 1-100 µg/mL | [1] |
| Correlation Coefficient (R²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.05 - 2.92 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.15 - 8.84 µg/mL | [1][2] |
| Precision (%RSD) | < 5% | [1] |
| Accuracy (% Recovery) | 97.0 - 103.0% | [3] |
Table 2: GC-MS Method Performance for β-Sitosterol Quantification
| Validation Parameter | Typical Performance | Reference(s) |
| Linearity (Concentration Range) | 7.0 - 12.0 µg/mL | [4] |
| Correlation Coefficient (R²) | > 0.998 | [5] |
| Limit of Detection (LOD) | 0.36 mg/100g (sample) | [5] |
| Limit of Quantification (LOQ) | 200 ppb (instrument); 1.20 mg/100g (sample) | [5][6] |
| Precision (%RSD) | < 3.26% | [5] |
| Accuracy (% Recovery) | 95.0 - 100.3% | [5] |
Experimental Protocols
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are representative methodologies for both HPLC and GC-MS analysis of β-sitosterol.
HPLC Experimental Protocol
This protocol is a generalized procedure based on common practices for β-sitosterol quantification.
-
Sample Preparation:
-
For solid samples like supplements, tablets are crushed into a fine powder.[2]
-
A known amount of the powdered sample is dissolved in a suitable solvent such as chloroform or a mobile phase constituent, followed by sonication to ensure complete dissolution.[2]
-
The solution is then diluted with the mobile phase to a concentration within the linear range of the calibration curve.[2]
-
Finally, the sample solution is filtered through a 0.45 µm membrane filter before injection into the HPLC system.[2]
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV detector is typically used.[3]
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly employed.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and acetonitrile (e.g., 90:10 v/v) is often effective.[2]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.[2][3]
-
Detection: UV detection at a wavelength of around 202 nm is suitable for β-sitosterol.[2]
-
Injection Volume: A typical injection volume is 20 µL.[3]
-
GC-MS Experimental Protocol
This protocol outlines a common workflow for β-sitosterol analysis using GC-MS, which includes a derivatization step.
-
Sample Preparation and Derivatization:
-
For samples like milk fat, a saponification step is performed using a solution of potassium hydroxide.[6]
-
The unsaponifiable matter containing β-sitosterol is then extracted using a solvent like hexane.[6]
-
The extracted sample is dried, and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine is added to convert β-sitosterol to its more volatile trimethylsilyl (TMS) ether derivative.[6][7]
-
The mixture is then incubated at an elevated temperature (e.g., 80 °C) to ensure complete derivatization.[6]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC-MS System: A gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.
-
Column: A capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm) is commonly used.[5]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[5]
-
Oven Temperature Program: A temperature gradient is employed, for instance, starting at 100 °C, holding for 2 minutes, then ramping up to 290 °C at a rate of 15 °C/min, and holding for 10 minutes.[5]
-
Injector Temperature: The injector is maintained at a high temperature, for example, 250 °C.[5]
-
Ionization Mode: Electron Impact (EI) ionization is the most common mode used for the analysis of phytosterols.[8]
-
Mass Analyzer: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantification.
-
Method Cross-Validation Workflow
The process of cross-validating two distinct analytical methods like HPLC and GC-MS is crucial to ensure consistency and reliability of results. The following diagram illustrates a typical workflow for such a cross-validation.
Caption: Workflow for cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of β-sitosterol, each with its own set of advantages.
-
HPLC offers a simpler sample preparation workflow by avoiding the need for derivatization, making it a more direct method for analyzing β-sitosterol. It is particularly advantageous for heat-sensitive matrices.
-
GC-MS provides excellent sensitivity and selectivity, especially when operated in SIM mode.[9] The requirement for derivatization, however, adds a step to the sample preparation process and can introduce variability. Gas chromatography is often favored for its high separation efficiency for complex mixtures of sterols.[10]
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, the availability of instrumentation, and the desired sample throughput. For routine quality control where simplicity and direct analysis are key, HPLC may be preferred. For research applications requiring high sensitivity and confident identification, GC-MS is an excellent choice. Cross-validation of both methods can provide the highest level of confidence in analytical results.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. GC-MS/MS Quantification of EGFR Inhibitors, β-Sitosterol, Betulinic Acid, (+) Eriodictyol, (+) Epipinoresinol, and Secoisolariciresinol, in Crude Extract and Ethyl Acetate Fraction of Thonningia sanguinea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. agilent.com [agilent.com]
- 7. rivm.nl [rivm.nl]
- 8. aocs.org [aocs.org]
- 9. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
A Comparative Analysis of Phytosterol Content in Commercially Available Vegetable Oils
An Objective Guide for Researchers and Drug Development Professionals
Phytosterols, plant-derived compounds structurally similar to cholesterol, have garnered significant attention within the scientific community for their potential health benefits, most notably their cholesterol-lowering effects. This has led to their incorporation into various functional foods and pharmaceutical products. For researchers and professionals in drug development, a clear understanding of the phytosterol composition in different vegetable oils is crucial for sourcing, formulation, and the development of new therapeutic agents. This guide provides a comparative analysis of phytosterol content in a range of common vegetable oils, supported by experimental data and detailed methodologies.
Quantitative Comparison of Phytosterol Content
The concentration and composition of phytosterols can vary significantly among different vegetable oils, influenced by the plant source, processing methods, and refinement level.[1][2] The following table summarizes the total phytosterol content and the distribution of the most abundant phytosterols—β-sitosterol, campesterol, and stigmasterol—in several commercially available vegetable oils.
| Vegetable Oil | Total Phytosterols (mg/100g) | β-Sitosterol (mg/100g) | Campesterol (mg/100g) | Stigmasterol (mg/100g) | Reference |
| Corn Oil | 780 - 1110 | 435 | - | - | [3][4] |
| Rice Bran Oil | 1891.82 | - | - | - | [1][5] |
| Rapeseed Oil | 680 - 880 | - | 184 | - | [3][4] |
| Evening Primrose Oil | 602.48 - 1098 | 545.02 | 53.14 | 4.32 | [6][7] |
| Sunflower Oil | 250 - 450 | - | - | - | [2] |
| Soybean Oil | 300 - 440 | - | - | - | [4] |
| Safflower Oil | 85.69 - 143.12 (as β-sitosterol) | 85.69 - 143.12 | - | - | [8] |
| Linseed Oil | 110.94 - 201.29 (as β-sitosterol) | 110.94 - 201.29 | - | - | [8] |
| Olive Oil | 150 | - | - | - | [9] |
| Palm Oil | 70 - 80 | - | - | - | [4] |
| Coconut Oil | 27.23 - 70 | 16.79 - 33.76 | - | - | [7][8] |
Note: Dashes (-) indicate that specific values for individual sterols were not provided in the cited sources in a comparable format. The data represents a range from multiple sources to account for variations in oil processing and analytical methods.
From the data, it is evident that rice bran oil and corn oil are among the richest sources of phytosterols.[5][9] In contrast, palm and coconut oils contain significantly lower amounts.[4][7] The predominant phytosterol in most of these oils is β-sitosterol.[3][8]
Experimental Protocols for Phytosterol Analysis
The quantification of phytosterols in vegetable oils typically involves a multi-step process encompassing saponification, extraction, and chromatographic analysis. The following protocols are based on established methods described in the scientific literature.[8][10][11]
1. Saponification and Extraction of Unsaponifiable Matter
This initial step aims to hydrolyze the ester linkages of triacylglycerols and steryl esters, liberating the free sterols.
-
Reagents: 15% Potassium Hydroxide (KOH) in ethanol, deionized water, n-hexane.
-
Procedure:
-
Weigh approximately 150 mg of the vegetable oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of 15% ethanolic KOH solution.
-
Seal the tube and allow the saponification reaction to proceed for 22 hours in the dark at room temperature.[8]
-
After saponification, add 10 mL of deionized water and 10 mL of n-hexane to the tube.
-
Vortex the mixture vigorously to ensure thorough mixing and extraction of the unsaponifiable matter into the n-hexane layer.
-
Allow the phases to separate and carefully transfer the upper n-hexane layer to a clean tube.
-
Repeat the extraction with n-hexane three more times, combining all the hexane fractions.
-
Evaporate the combined n-hexane extract to dryness under a stream of nitrogen.
-
2. Derivatization (for Gas Chromatography Analysis)
To improve volatility and chromatographic resolution, the extracted phytosterols are often converted to their trimethylsilyl (TMS) ethers.
-
Reagents: Silylating agent (e.g., Sylon HT Kit, which may contain hexamethyldisilazane and trimethylchlorosilane).
-
Procedure:
-
To the dried unsaponifiable matter, add 100 µL of the silylating agent.
-
Allow the derivatization reaction to proceed for 2 hours in the dark at room temperature.[8]
-
Evaporate the excess silylating reagent under a stream of nitrogen.
-
Dissolve the residue in 1.0 mL of n-hexane for GC analysis.
-
3. Quantification by Gas Chromatography (GC)
GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common technique for separating and quantifying the derivatized phytosterols.
-
Typical GC-FID/MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms.
-
Injector Temperature: 250-300°C.
-
Oven Temperature Program: A gradient is typically used, for example, starting at 180°C, holding for a few minutes, then ramping up to 280-300°C.
-
Detector Temperature: 300-320°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification: Identification of phytosterols is achieved by comparing the retention times of the sample peaks with those of certified standards. Quantification is performed by creating a calibration curve with known concentrations of phytosterol standards and using an internal standard (e.g., 5α-cholestane) to correct for variations in sample preparation and injection volume.[8]
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a powerful alternative that often does not require derivatization, simplifying sample preparation.[3]
-
Procedure:
-
Saponify and extract the phytosterols as described above.
-
Dissolve the dried extract in a suitable solvent for reverse-phase HPLC (e.g., acetonitrile/methanol).
-
Analyze using an LC-MS/MS system with atmospheric pressure chemical ionization (APCI) in positive ion mode.[3]
-
Quantification is achieved using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for each phytosterol.
-
Visualizing the Experimental Workflow and Comparative Logic
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for phytosterol analysis and the logical framework of this comparative study.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. [PDF] Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. One-step rapid extraction of phytosterols from vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 11. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Stigmast-5-en-3-ol
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Stigmast-5-en-3-ol, a compound that can be irritating to the eyes, respiratory system, and skin.[1][2] Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory operations should be conducted to determine the appropriate level of personal protective equipment required.[3][4][5] However, the following table outlines the minimum recommended PPE for handling this compound, based on its known hazards.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Must be ANSI Z87.1 compliant.[3] A face shield should be worn in addition to goggles when there is a significant splash hazard.[3][4][6] | To protect against eye irritation from dust particles or accidental splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[3][4] For prolonged handling, consider thicker, reusable gloves. | To prevent skin irritation and avoid direct contact with the compound.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement.[3][6][7] A flame-resistant lab coat should be considered if working with flammable solvents. | To protect skin and clothing from spills and contamination.[6][7] |
| Respiratory Protection | Dust Mask or Respirator | An N95 dust mask may be sufficient for handling small quantities. A respirator may be necessary for large quantities or in poorly ventilated areas. | To prevent respiratory tract irritation from inhaling the powder.[1][2] It is advised not to breathe the dust.[1][2] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in a laboratory setting.[3][6] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound, which is a white, crystalline powder that is insoluble in water.[1][2]
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
-
Weighing and Transfer :
-
Handle this compound in a designated area to minimize the spread of dust.
-
Use a spatula or other appropriate tool to carefully transfer the solid. Avoid creating dust clouds.
-
If possible, weigh the compound in a fume hood or on a balance with a draft shield.
-
-
Dissolution :
-
Post-Handling :
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Carefully remove and dispose of gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
All waste generated from handling this compound must be considered chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste :
-
Collect any unused solid this compound and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed waste container.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a labeled, sealed waste container compatible with the solvents used.
-
Do not pour solutions down the drain.
-
-
Empty Containers :
-
Rinse empty containers with a suitable solvent three times. Collect the rinsate as chemical waste.
-
Deface the label on the empty container before disposal in the appropriate solid waste stream.
-
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
